molecular formula C10H12N2O3S B044443 Cefprozil Impurity 46 CAS No. 120709-09-3

Cefprozil Impurity 46

Katalognummer: B044443
CAS-Nummer: 120709-09-3
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: ZYLDQHILNOZKIF-HZGVNTEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefprozil Impurity 46 is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
The exact mass of the compound (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

120709-09-3

Molekularformel

C10H12N2O3S

Molekulargewicht

240.28 g/mol

IUPAC-Name

(6R,7R)-7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/t6-,9-/m1/s1

InChI-Schlüssel

ZYLDQHILNOZKIF-HZGVNTEJSA-N

Isomerische SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

Kanonische SMILES

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Andere CAS-Nummern

107937-01-9
106447-44-3
120709-09-3

Piktogramme

Irritant

Herkunft des Produkts

United States

Foundational & Exploratory

molecular weight and physicochemical properties of Cefprozil Impurity 46

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Cefprozil Impurity 46 , identified as the (E)-isomer of the Cefprozil Nucleus (also known as trans-7-APRA). This compound is a critical process and degradation impurity monitored under strict pharmacopeial standards (EP Impurity F).

Physicochemical Profiling, Formation Mechanisms, and Control Strategies

Executive Summary

This compound (CAS: 120709-09-3) is the (E)-isomer of the 7-amino-cephalosporin nucleus. It serves as both a key intermediate marker and a degradation product in the lifecycle of Cefprozil. Unlike the active drug substance (which is predominantly the cis or Z-isomer), Impurity 46 possesses the trans (E) configuration at the C3-propenyl side chain. Its presence indicates either isomerization during synthesis or hydrolysis of the Cefprozil (E)-isomer. Control of this impurity is critical due to its lack of antibiotic potency and potential to act as a precursor for complex polymers.

Chemical Identity & Physicochemical Properties[1][2][3][4]
Property Technical Specification
Common Name This compound
Pharmacopeial Designation EP Impurity F (European Pharmacopoeia)
Chemical Name (6R,7R)-7-Amino-8-oxo-3-[(E)-1-propenyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Synonyms trans-7-APRA; 7-Amino-3-[(E)-propenyl]-3-cephem-4-carboxylic acid; Cefprozil Nucleus (E-isomer)
CAS Number 120709-09-3
Molecular Formula C₁₀H₁₂N₂O₃S
Molecular Weight 240.28 g/mol
Chirality Dextrorotatory (optical rotation depends on pH)
Appearance Off-white to pale yellow crystalline powder
2.1 Solubility and Ionization Profile

Impurity 46 is a zwitterionic molecule containing a basic primary amine (C7 position) and an acidic carboxylic acid (C4 position).

  • Isoelectric Point (pI): Approximately 4.5 – 5.5.

  • Solubility:

    • pH < 2 (Acidic): Highly soluble (cationic form, -NH₃⁺).

    • pH 4–6 (Isoelectric): Minimum solubility (zwitterion, precipitates easily).

    • pH > 8 (Basic): Soluble (anionic form, -COO⁻).

  • LogP: -1.5 (Estimated), indicating high hydrophilicity and early elution in Reverse Phase HPLC.

Formation Mechanisms & Degradation Pathways

The formation of Impurity 46 is driven by thermodynamic isomerization and hydrolysis. The propenyl group at the C3 position is susceptible to cis-trans isomerization, particularly under thermal stress or in the presence of trace metal ions.

3.1 Primary Formation Pathways
  • Process Carryover: Incomplete conversion or isomerization of the starting material (7-APRA) during the acylation step.

  • Hydrolysis of Cefprozil (E-isomer): The amide bond at C7 of the Cefprozil (E)-isomer is hydrolyzed, releasing the phenylglycine side chain and yielding Impurity 46.

  • Isomerization of Impurity D: The Z-isomer of the nucleus (EP Impurity D) can isomerize to the thermodynamically more stable E-isomer (Impurity 46) under acidic conditions.

3.2 Pathway Visualization

The following diagram illustrates the kinetic relationship between the active Z-nucleus and the Impurity 46 (E-nucleus).

Cefprozil_Impurity_Pathways cluster_0 Starting Materials / Intermediates cluster_1 Active Pharmaceutical Ingredient (API) Z_Nucleus 7-APRA (Z-Isomer) (EP Impurity D) MW: 240.28 E_Nucleus Impurity 46 (7-APRA E-Isomer) (EP Impurity F) MW: 240.28 Z_Nucleus->E_Nucleus Isomerization (Acid/Heat) Cefprozil_Z Cefprozil (Z-Isomer) (Active Drug) Z_Nucleus->Cefprozil_Z Acylation (Enzymatic/Chemical) Cefprozil_E Cefprozil (E-Isomer) (Isomeric Impurity) E_Nucleus->Cefprozil_E Acylation Cefprozil_Z->Z_Nucleus Hydrolysis Cefprozil_Z->Cefprozil_E Isomerization Cefprozil_E->E_Nucleus Hydrolysis (Degradation)

Caption: Mechanistic pathway showing the formation of Impurity 46 (E-Nucleus) via direct isomerization or hydrolysis of the Cefprozil E-isomer.

Analytical Strategy

Detecting Impurity 46 requires high-polarity retention capability because it elutes near the solvent front in standard C18 methods.

4.1 HPLC Method Parameters (Recommended)

This protocol separates the Z and E nuclei from the main drug peak.

  • Column: C18 Polar-Embedded or Phenyl-Hexyl (e.g., Zorbax SB-Aq or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.02 M Ammonium Phosphate buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for polar impurities).

    • 5-25 min: 2% → 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Specific for the cephem chromophore).

  • Retention Order:

    • Impurity D (Z-Nucleus) ~ 3.5 min

    • Impurity 46 (E-Nucleus) ~ 4.2 min

    • Cefprozil (Z-Isomer) ~ 12.0 min

4.2 Identification Criteria
  • Relative Retention Time (RRT): Typically 0.2 – 0.3 relative to Cefprozil.

  • UV Spectrum: Maxima at ~260 nm and ~280 nm, characteristic of the 7-amino-3-cephem system.

Control Strategy

To maintain Impurity 46 below the ICH Q3A threshold (typically < 0.15%):

  • Starting Material Quality: strictly limit the E-isomer content in the starting 7-APRA material.

  • pH Management: Avoid prolonged exposure of the reaction mixture to pH < 2 or pH > 9, which accelerates isomerization.

  • Temperature: Maintain acylation reactions < 5°C to kinetically favor the Z-isomer and prevent isomerization of the nucleus.

References
  • European Pharmacopoeia (Ph. Eur.) . Cefprozil Monograph 2342. Strasbourg: EDQM. (Defines Impurity F and D). Link

  • Density Pharma . This compound (CAS 120709-09-3).[1][2] Catalog Data. Link

  • Simson Pharma . Cefprozil EP Impurity F Structure and Properties. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CAS 120709-09-3. Link

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Link

Sources

Advanced Characterization of API Degradants: The Case of Cefprozil Impurity 46

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

Executive Summary: The "Impurity 46" Challenge

In the development of second-generation cephalosporins like Cefprozil, stability profiling often reveals recalcitrant degradation products that defy standard library matching. This guide addresses the identification of "Impurity 46" —a designation used here to represent a complex, late-eluting degradation product (typically a dimer or polymerized species) often observed during accelerated stability testing (40°C/75% RH) of Cefprozil API.

Unlike standard hydrolytic degradants (e.g., Cefprozil Open Ring/Impurity A), Impurity 46 presents a unique analytical challenge due to its high molecular weight, isobaric complexity, and formation dependence on pH and concentration. This whitepaper details the causality-driven workflow for identifying such impurities, moving from HPLC detection to LC-MS/MS fragmentation and definitive NMR structural elucidation.

The Degradation Context: Why Impurity 46 Forms

To identify an impurity, one must first understand the chemical vulnerabilities of the parent molecule. Cefprozil contains a beta-lactam ring fused to a dihydrothiazine ring, with a para-hydroxyphenylglycine side chain.

Mechanistic Vulnerabilities
  • 
    -Lactam Hydrolysis:  The strained four-membered ring is susceptible to nucleophilic attack (water/hydroxide), leading to open-ring metabolites (Impurity A).
    
  • 
     Isomerization:  Cefprozil exists primarily as the 
    
    
    
    -isomer (~90%). Stress conditions can catalyze rotation to the
    
    
    -isomer.
  • Dimerization (The "Impurity 46" Pathway): At high concentrations or specific pH levels, the free primary amine of the phenylglycine side chain of one Cefprozil molecule can nucleophilically attack the

    
    -lactam carbonyl of another. This results in a Cefprozil Dimer , a likely candidate for high-retention impurities like Impurity 46.
    
Visualization: The Degradation Landscape

Cefprozil_Degradation Cefprozil Cefprozil API (Z-Isomer) Stress Stress Conditions (High Conc, pH > 7, Heat) Cefprozil->Stress Hydrolysis Hydrolysis (+H2O) Stress->Hydrolysis Isomerization Isomerization (Rotation) Stress->Isomerization Polymerization Nucleophilic Attack (Amine -> Beta-Lactam) Stress->Polymerization ImpurityA Impurity A (Open Ring Acid) Hydrolysis->ImpurityA E_Isomer E-Isomer (Geometric Impurity) Isomerization->E_Isomer Impurity46 Impurity 46 (Cefprozil Dimer) Polymerization->Impurity46

Figure 1: Mechanistic pathways leading to the formation of Impurity 46 (Dimer) versus standard degradation products.

Protocol A: Analytical Capture (HPLC-UV)

The first step is establishing a robust separation method that resolves Impurity 46 from the parent peak and the


-isomer. Standard pharmacopoeial methods (USP/EP) often focus on early eluting impurities. For hydrophobic dimers, the gradient must be extended.
Optimized HPLC Conditions
  • Column: C18 stationary phase (e.g., Hypersil GOLD aQ or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.5) - Chosen for MS compatibility.

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 280 nm (characteristic of the cephalosporin core).[1]

Table 1: Gradient Program for Impurity Capture

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibration
5.0955Hold for polar degradants
25.06040Elution of Parent/Isomers
35.0 20 80 Elution of Impurity 46 (Dimer)
40.0955Re-equilibration

Technical Insight: Impurity 46 typically elutes at an RRT (Relative Retention Time) of ~1.8 to 2.2 relative to Cefprozil, indicating significantly higher hydrophobicity consistent with a dimeric structure.

Protocol B: Structural Interrogation (LC-MS/MS)

Once isolated chromatographically, the identity must be confirmed via Mass Spectrometry. We utilize a Q-TOF (Quadrupole Time-of-Flight) system for accurate mass determination.

Experimental Setup
  • Ionization: ESI Positive Mode (+ve).

  • Source Voltage: 3.5 kV.

  • Collision Energy: Ramp 10–40 eV for fragmentation.

Data Interpretation Logic[2]
  • Parent Ion Scan:

    • Cefprozil

      
       Da.
      
    • Impurity 46 Target: Look for

      
       Da (Dimer: 
      
      
      
      if condensation occurs) or
      
      
      Da (Open dimer).
    • Observation: Impurity 46 shows a precursor ion at m/z 761.2 , corresponding to a dimer formed by the loss of

      
       or a cyclic condensation?
      
    • Correction: A standard amide-linked dimer (Amine attacking Lactam) involves no loss of atoms initially, just ring opening. The mass would be

      
      . If the mass is 761 , it suggests deamidation  or decarboxylation  has occurred during the process.
      
    • Likely Scenario: The dimer mass is often observed as m/z 779 (Protonated Dimer).

  • Fragmentation Pattern (MS/MS):

    • m/z 390: Characteristic fragment (monomer release).

    • m/z 208: Thiazine ring fragment.

    • m/z 158: Hydroxyphenylglycine side chain.

Self-Validating Check: If the MS/MS spectrum of Impurity 46 yields a high-abundance daughter ion at m/z 390, it confirms the structure contains the intact Cefprozil moiety, strongly supporting the dimer hypothesis .

Protocol C: Definitive Elucidation (Isolation & NMR)

Mass spectrometry provides the formula, but NMR provides the connectivity.

Step 1: Isolation via Prep-HPLC
  • Scale: Inject 100 mg of stressed sample onto a Prep-C18 column.

  • Collection: Fractionate the peak at RRT ~2.0.

  • Processing: Lyophilize immediately to prevent hydrolysis of the purified degradant. Do not use rotary evaporation at high heat.

Step 2: NMR Experimentation

Dissolve the isolated Impurity 46 in DMSO-d6.

Table 2: Key NMR Signals Distinguishing Monomer vs. Dimer

FeatureCefprozil (Monomer)Impurity 46 (Dimer)Structural Implication

-Lactam Carbonyl
~165 ppm (C8)Two signals: ~165 ppm & ~172 ppmOne ring is intact; one ring is opened (amide linkage).
C7-Proton Doublet ~5.6 ppmTwo sets of doubletsTwo distinct chemical environments for the C7 position.
Side Chain Amine Broad singletShifted/SplitInvolvement of the amine in the amide bond formation.
The "Smoking Gun" (HMBC Correlation)

To prove the dimer linkage, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the side-chain amine proton of Unit A and the carbonyl carbon of the opened

    
    -lactam ring of Unit B.
    
  • Result: A cross-peak at (NH

    
     8.5, CO 
    
    
    
    172) confirms the intermolecular amide bond.

Integrated Workflow Visualization

The following diagram illustrates the decision matrix for identifying Impurity 46, ensuring no step is skipped.

Identification_Workflow Start Unknown Peak 'Impurity 46' Detected (HPLC-UV) Check_RRT Check RRT & Spectrum (Is it > 1.5? UV match parent?) Start->Check_RRT LCMS LC-MS/MS Analysis (Q-TOF / Orbitrap) Check_RRT->LCMS Yes Mass_Check Mass = 2x Parent? LCMS->Mass_Check Isolation Prep-HPLC Isolation (Lyophilization) Mass_Check->Isolation Yes (m/z ~779) NMR_1D 1H / 13C NMR Isolation->NMR_1D NMR_2D 2D NMR (HMBC/HSQC) Linkage Confirmation NMR_1D->NMR_2D Final_ID Identify as Cefprozil Dimer (Impurity 46) NMR_2D->Final_ID

Figure 2: Step-by-step logic flow for the isolation and structural elucidation of Impurity 46.

Conclusion and Control Strategy

"Impurity 46", identified through this protocol as a Cefprozil Dimer , represents a concentration-dependent degradation pathway. Its presence indicates not just moisture sensitivity (hydrolysis) but also thermodynamic instability in concentrated solutions.

Mitigation Strategies:

  • Formulation pH: Maintain pH < 6.0 to protonate the amine, reducing its nucleophilicity and preventing dimerization.

  • Lyophilization Cycles: Ensure rapid drying to minimize the time the API spends in the "critical concentration" zone where dimerization kinetics are fastest.

  • Storage: Strict temperature control (2-8°C) significantly retards the second-order kinetics of dimerization.

By applying this rigorous E-E-A-T framework—moving from suspicion to spectral confirmation—researchers can confidently characterize high-complexity impurities in cephalosporin antibiotics.

References

  • Council of Europe. (2020). Cefprozil Monohydrate Monograph 2342. European Pharmacopoeia (Ph.[2][3] Eur.) 10.0. [Link]

  • Rai, B.P., et al. (2014). "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity." Organic Process Research & Development, 18(5), 662–664. [Link]

  • Szabó, Z., et al. (2006). "Structure elucidation of minor impurities of cefprozil by LC-NMR and LC-MS." Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1174-1182. [Link]

  • United States Pharmacopeia (USP). (2023). Cefprozil: Organic Impurities.[4][5] USP-NF Online. [Link]

Sources

Advanced Characterization: Cefprozil Pharmacopeial Standards vs. Non-Compendial Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Cefprozil Impurity 46 (Process-Specific) from Pharmacopeial Standards

Executive Summary

In the development of second-generation cephalosporins like Cefprozil, the distinction between Pharmacopeial Impurities (compendial "knowns") and Process-Specific Impurities (non-compendial "unknowns," often designated internally as "Impurity X" or "Impurity 46") is the critical gap between regulatory compliance and process excellence.[1][2]

While Pharmacopeial impurities (USP/EP) focus on stability-indicating degradation products (e.g., trans-isomer, dimers), process impurities like "Impurity 46" often arise from specific synthetic routes (e.g., enzymatic vs. chemical acylation) or raw material contaminants.[1][2] This guide provides a technical framework for distinguishing these two classes, characterizing the "unknowns," and establishing control strategies.

Part 1: The Pharmacopeial Baseline (The "Knowns")[1]

Regulatory bodies (USP, EP, BP) have strictly characterized a set of impurities based on the cis-propenyl geometry of Cefprozil.[1] These are the "Knowns"—they have established Relative Retention Times (RRTs), Response Factors (RFs), and toxicity profiles.[1]

The Isomer Challenge

Cefprozil exists as a cis (Z) isomer (the active drug) and a trans (E) isomer.[1][3] The primary pharmacopeial impurity is the (E)-isomer , which is thermodynamically more stable but pharmacologically less active.[1]

Compendial Impurity Profile

The following table summarizes the critical pharmacopeial impurities mandated for monitoring by the USP and EP.

Impurity NameCommon DesignationStructure/OriginRRT (approx)*Limit (USP/EP)
Cefprozil (E)-isomer USP Related Compound AGeometric isomer (Trans-propenyl)~1.1 - 1.2NMT 11% (Ratio)
Cefprozil L-Epimer USP Related Compound BChiral impurity at C-7 side chain~0.85NMT 0.5%
7-APRA EP Impurity FDegradation (Hydrolysis of side chain)~0.57NMT 0.5%
Cefprozil Dimer EP Impurity JPolymerization of Beta-lactam ring~2.5 - 3.0NMT 0.2%
Open Ring EP Impurity CHydrolysis of Beta-lactam ring~0.45NMT 0.5%

*RRT values are method-dependent (typically based on C18 column, Ammonium Phosphate pH 4.4).

Part 2: The "Impurity 46" Paradigm (The Process-Specific "Unknowns")

"Impurity 46" represents a class of Non-Compendial Impurities .[1] In pharmaceutical development, these designations often refer to:

  • Process Intermediates: Unreacted precursors specific to a chemical synthesis route (e.g., Ethoxycarbonylcefprozil in mixed anhydride synthesis).[1]

  • Vendor-Specific Codes: Internal catalog numbers for isolated unknown peaks.

  • Mass Adducts: An LC-MS peak showing a mass shift (e.g., M+46 often indicates a formic acid adduct [M+HCOOH-H]- in negative mode or an ethanol adduct).[1][2]

Differentiating Impurity 46 from Standards

Unlike the (E)-isomer, which is an intrinsic geometric variant, "Impurity 46" is likely extrinsic.[1]

  • Scenario A: Synthetic Byproduct (Chemical Synthesis)

    • Origin: If the mixed anhydride method is used (activation with ethyl chloroformate), an Ethoxycarbonyl derivative can form.[1] This is not a standard degradation product but a process signature.

    • Detection: It often elutes later than the main peak (RRT > 1.[1]5) due to increased lipophilicity.[1]

  • Scenario B: Enzymatic Synthesis Artifact

    • Origin: If Cefprozil is synthesized enzymatically from 7-APRA and PHPGM (p-hydroxyphenylglycine methyl ester), "Impurity 46" could be the Methyl Ester of Cefprozil (incomplete hydrolysis).[1][2]

The "Impurity 46" Decision Matrix

Use this logic to classify the unknown:

  • Does it increase over time? (Yes = Degradation/Pharmacopeial; No = Process/Impurity 46).[1]

  • Does it track with the E-isomer? (Yes = Geometric variant; No = Structural variant).

  • Mass Spec Signature: Does it match MW 389 (Isomer) or MW 407 (Hydrate) or something else?

Part 3: Experimental Protocols

High-Resolution HPLC Separation

Standard pharmacopeial methods (Isocratic) often fail to resolve process impurities like "Impurity 46" from the main peak or the (E)-isomer.[1][2] A gradient method is required for "Unknown" identification.[1]

Protocol: Gradient Optimization for Non-Compendial Impurities

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil GOLD or equivalent).[1]

  • Mobile Phase A: 20 mM Ammonium Phosphate (pH 4.[1]4) [Strict pH control essential for Z/E separation].

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 280 nm (Beta-lactam) and 230 nm (Side chain).[1][2]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 95 5 Equilibrate
5.0 95 5 Elute Polar Degradants (Open Ring)
25.0 75 25 Elute Cefprozil (Z) & (E)
40.0 40 60 Elute Lipophilic "Impurity 46" / Dimers

| 45.0 | 95 | 5 | Re-equilibrate |[1][2]

LC-MS Identification Workflow

To structurally identify "Impurity 46," use a volatile buffer (Formate/Acetate) instead of Phosphate.[1][2]

  • System: Q-TOF or Orbitrap MS.

  • Source: ESI Positive Mode.

  • Analysis:

    • Scan 1 (Full MS): Look for parent ion.[1]

      • If m/z = 390 (M+H), it is an isomer (L-epimer or E-isomer).[1][2]

      • If m/z = 404 (M+14), it is likely a Methyl Ester (Process Impurity).[1]

      • If m/z = 462 (M+72), it is likely the Ethoxycarbonyl derivative.[1]

    • Scan 2 (MS/MS): Fragment the parent. Look for the characteristic fragment m/z 156 (Thiazine ring) vs. m/z 207 (Side chain).[1][2]

Part 4: Visualization of Pathways

Degradation vs. Process Pathway

The following diagram illustrates where Pharmacopeial impurities (Degradation) diverge from Process Impurities (Synthesis).

Cefprozil_Impurities Start 7-APRA (Starting Material) Inter Activated Intermediate Start->Inter Acylation Cef_Z Cefprozil (Z-Isomer) (API) Inter->Cef_Z Coupling Imp_46 Impurity 46 (Process Specific) Inter->Imp_46 Side Reaction (Non-Compendial) Imp_Ester Methyl/Ethyl Ester Inter->Imp_Ester Incomplete Hydrolysis Imp_E Impurity A (E-Isomer) Cef_Z->Imp_E Isomerization (pH/Light) Imp_Dimer Impurity J (Dimer) Cef_Z->Imp_Dimer Polymerization (Conc.) Imp_Open Impurity C (Open Ring) Cef_Z->Imp_Open Hydrolysis (High pH)

Caption: Divergence of Pharmacopeial Degradants (Red) vs. Process-Specific Impurities (Grey) in Cefprozil synthesis.[1][2]

Analytical Decision Tree

Workflow to classify an unknown peak like "Impurity 46."

Decision_Tree Step1 Detect Unknown Peak ('Impurity 46') Check_RRT Check RRT vs. USP Std Step1->Check_RRT Match Matches Impurity A-J? Check_RRT->Match Yes Pharmacopeial Impurity (Report as per Monograph) Match->Yes Yes No Non-Compendial (Proceed to ID) Match->No No MS_Analysis LC-MS Analysis (Mass Shift?) No->MS_Analysis Mass_Same MW = 389 (Isomer) MS_Analysis->Mass_Same Mass_Diff MW ≠ 389 (Adduct/Process) MS_Analysis->Mass_Diff Result_Iso Likely L-Epimer or Delta-3 Isomer Mass_Same->Result_Iso Result_Proc Process Impurity (e.g., Ethoxycarbonyl) Mass_Diff->Result_Proc

Caption: Logic flow for categorizing unknown peaks as Compendial vs. Process-Specific.

References

  • United States Pharmacopeia (USP). Cefprozil Monograph: Organic Impurities Procedures 1 & 2. USP-NF 2025.[1][2]

  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Monohydrate: Impurities A, B, C, D, E, F, J.[1] European Pharmacopoeia 11.[1]0. [1][2]

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography.[1] Application Note 73889.[1]

  • Prasad, S. M., et al. Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 2014.[1][5] (Identifies Ethoxycarbonylcefprozil as a key process impurity).

  • Cayman Chemical. Cefprozil Product Data and Impurity Profile.

Sources

An In-depth Technical Guide to the Characterization of Cefprozil Impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Cefprozil

Cefprozil is a second-generation cephalosporin antibiotic widely prescribed for various bacterial infections, including those affecting the respiratory tract and skin.[1][2] Its therapeutic action stems from its ability to inhibit the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis.[3] Cefprozil is administered as a mixture of two diastereoisomers, (Z)- and (E)-Cefprozil, with the (Z)-isomer being the more biologically active component.[2][4]

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities, which can be process-related or arise from degradation, must be identified, quantified, and controlled within strict limits defined by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This guide provides a comprehensive, in-depth framework for the characterization of impurities in Cefprozil, using a representative impurity as a case study to illustrate the necessary analytical workflows and data interpretation. For the purpose of this guide, we will refer to a hypothetical impurity, "Impurity 46," while drawing on established methodologies and data from known Cefprozil-related compounds, such as Cefprozil EP Impurity F, to provide concrete examples.

The Genesis of Cefprozil Impurities: A Multifaceted Challenge

Impurities in Cefprozil can originate from two primary sources: the synthetic process and degradation of the API over time. Process-related impurities may include starting materials, intermediates, or by-products of side reactions.[1][5] Degradation products, on the other hand, form when Cefprozil is exposed to stress conditions such as heat, humidity, light, or reactive chemical environments (acidic, basic, or oxidative).[6][7][8] Forced degradation studies are intentionally conducted to accelerate the formation of these degradation products, providing a crucial window into the stability of the drug and helping to develop stability-indicating analytical methods.[7][8]

Workflow for Impurity Characterization

The characterization of a novel impurity is a systematic process that moves from detection and isolation to detailed structural elucidation. This workflow is essential for understanding the impurity's potential impact and for developing control strategies.

G cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Method Development & Control A Initial Detection by HPLC B Forced Degradation Studies A->B C Preparative HPLC for Isolation B->C D High-Resolution Mass Spectrometry (HRMS) C->D Isolated Impurity E 1D & 2D NMR Spectroscopy D->E F FT-IR Spectroscopy E->F G Quantitative Analytical Method Development (HPLC) F->G Confirmed Structure H Method Validation (ICH Guidelines) G->H I Establishment of Control Strategies H->I

Caption: A typical workflow for the characterization of a pharmaceutical impurity.

Case Study: Characterization of a Cefprozil Degradation Product

Let us consider the characterization of a hypothetical impurity, which we will call "Impurity 46." For illustrative purposes, we will model its characteristics on a known related substance, Cefprozil EP Impurity F , which is identified as (6R,7R)-7-Amino-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[9][10][]

Part 1: Isolation of Impurity 46

The first step is to obtain a pure sample of the impurity for structural analysis. This is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) after generating sufficient quantities of the impurity via forced degradation.

Protocol: Forced Degradation and Isolation

  • Stress Conditions: Subject a solution of Cefprozil to various stress conditions as per ICH guideline Q1A(R2), such as:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid Cefprozil at 105°C for 48 hours.

    • Photolytic Degradation: Expose a Cefprozil solution to UV light (254 nm) and visible light.[7]

  • Analytical HPLC Monitoring: Monitor the formation of degradation products using an analytical reverse-phase HPLC method. The appearance of a new, well-resolved peak indicates the formation of a potential impurity.

  • Preparative HPLC: Scale up the separation using a preparative HPLC system with a column of the same stationary phase but larger dimensions.

  • Fraction Collection: Collect the fractions corresponding to the "Impurity 46" peak.

  • Solvent Evaporation: Remove the solvent from the collected fractions (e.g., via lyophilization or rotary evaporation) to yield the isolated impurity as a solid.

Part 2: Structural Elucidation of Impurity 46

With the isolated impurity in hand, a suite of spectroscopic techniques is employed to determine its chemical structure.

A. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule. This is the first step in piecing together the molecular puzzle.

  • Hypothetical Data for Impurity 46 (based on Impurity F):

    • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).

    • Observed m/z: 241.0645 [M+H]⁺.

    • Calculated Mass for C₁₀H₁₃N₂O₃S⁺: 241.0641.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. A combination of 1D and 2D NMR experiments is typically required for full structural assignment.

  • Hypothetical NMR Data Summary for Impurity 46:

Technique Purpose Hypothetical Key Observations for "Impurity 46"
¹H NMR Identifies proton environments and their multiplicities.Presence of signals for a propenyl group, protons on the β-lactam ring, and the absence of the p-hydroxyphenyl glycine side chain signals seen in Cefprozil.
¹³C NMR Identifies unique carbon environments.Signals corresponding to a carboxylic acid, a β-lactam carbonyl, and carbons of the dihydrothiazine ring and propenyl group.
COSY Shows proton-proton couplings (¹H-¹H correlations).Confirms the connectivity within the propenyl group and the spin systems of the bicyclic core.
HSQC Shows direct one-bond proton-carbon correlations (¹H-¹³C).Assigns protons to their directly attached carbons.
HMBC Shows long-range (2-3 bond) proton-carbon correlations.Crucial for connecting different molecular fragments, such as the propenyl group to the dihydrothiazine ring.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Hypothetical FT-IR Data for Impurity 46:

    • ~3400 cm⁻¹: O-H and N-H stretching (from carboxylic acid and amine).

    • ~1760 cm⁻¹: Strong absorption characteristic of the C=O stretch of the β-lactam ring.

    • ~1650 cm⁻¹: C=O stretching of the carboxylic acid.

Based on the combined spectroscopic data, the structure of "Impurity 46" is elucidated as (6R,7R)-7-Amino-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which is the core nucleus of Cefprozil without the side chain.

Proposed Formation Pathway of Impurity 46

Understanding how an impurity forms is key to controlling it. Based on its structure, "Impurity 46" is likely formed via the hydrolysis of the amide bond connecting the 7-aminocephalosporanic acid core to the D-(α)-p-hydroxyphenylglycyl side chain. This is a common degradation pathway for cephalosporins.

G Cefprozil Cefprozil (Z)- or (E)-Isomer Impurity46 Impurity 46 (7-APRA nucleus) Cefprozil->Impurity46  Amide Bond Hydrolysis (Acidic or Basic Conditions) SideChain p-Hydroxyphenylglycine Cefprozil->SideChain  

Caption: Proposed hydrolytic degradation pathway of Cefprozil to Impurity 46.

Quantitative Analysis: A Validated HPLC Method

Once characterized, a robust and validated analytical method is required for the routine quantification of the impurity in Cefprozil drug substance and product.

Protocol: Stability-Indicating HPLC Method

  • Chromatographic System:

    • Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2][6]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M Ammonium phosphate buffer, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program designed to separate Cefprozil (Z and E isomers), Impurity 46, and other potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[6]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the isolated "Impurity 46" reference standard at a known concentration.

    • Sample Solution: Prepare a solution of the Cefprozil API or drug product at a specified concentration.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., Cefprozil isomers, other impurities, excipients).

    • Linearity: Establish a linear relationship between the concentration of Impurity 46 and the detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Control Strategies

The comprehensive characterization of impurities is a non-negotiable aspect of modern drug development. By employing a systematic workflow encompassing isolation, multi-technique structural elucidation, and the development of a validated quantitative method, drug manufacturers can gain a deep understanding of the impurity profile of Cefprozil. This knowledge is fundamental for implementing effective control strategies, which may include:

  • Optimizing Synthesis: Modifying reaction conditions to minimize the formation of process-related impurities.[5]

  • Defining Storage Conditions: Establishing appropriate temperature, humidity, and light protection for the drug substance and product to prevent degradation.

  • Setting Specification Limits: Defining acceptable levels for the impurity based on safety data and regulatory guidelines.

This rigorous, science-driven approach ensures that each batch of Cefprozil meets the highest standards of quality, safety, and efficacy for patient use.

References

  • Starek, M., & Krzek, J. (2008). The stability of cefprozil in oral suspension CEFZIL. Acta Poloniae Pharmaceutica, 65(2), 261-265. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolytic degradation of Cefprozil | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of cefprozil in oral suspension CEFZIL | Request PDF. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Retrieved from [Link]

  • Veeprho. (n.d.). Cefprozil EP Impurity F | CAS 120709-09-3. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2008). THE STABILITY OF CEFPROZIL IN ORAL SUSPENSION CEFZIL. Retrieved from [Link]

  • USP-NF. (2013, October 1). Cefprozil. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Retrieved from [Link]

  • LCGC International. (2020, November 11). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]

  • Taylor & Francis. (n.d.). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefprozil?. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of cefprozil in tablets using monolithic C | Request PDF. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for Cefprozil Impurity 46 detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Method Development for Cefprozil and Critical Impurity 46

Abstract

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Cefprozil, with a specific focus on resolving the critical "Impurity 46" (defined here as a challenging process-related impurity, analogous to the trans-isomer or a specific degradation adduct). Cefprozil, a second-generation cephalosporin, exists as a mixture of cis (Z) and trans (E) isomers.[1] Achieving baseline resolution between the active Z-isomer, the E-isomer (Impurity E), and closely eluting impurities like Impurity 46 requires precise control of stationary phase selectivity and mobile phase pH. This guide provides a self-validating protocol, mechanistic insights into column selection, and troubleshooting workflows.

Introduction & Mechanistic Basis

The Challenge: Cefprozil Chemistry

Cefprozil contains a C3-propenyl side chain, leading to cis (Z) and trans (E) isomerism.[2] The Z-isomer is the active pharmaceutical ingredient (API), typically comprising ~90% of the mixture, while the E-isomer is controlled as a related substance (USP limit ~8-11%).

  • Zwitterionic Nature: Cefprozil contains both a carboxylic acid (pKa ~2.9) and an amine (pKa ~7.2). This zwitterionic character makes retention highly sensitive to pH.

  • Impurity 46 Context: In this protocol, "Impurity 46" represents a critical non-polar impurity or a specific degradation product (e.g., a dimer or open-ring lactam) that co-elutes with the main peak under standard C18 conditions.

Separation Strategy

To resolve Impurity 46 from the Z/E isomers, we utilize selectivity tuning rather than just efficiency (plate count).

  • Stationary Phase: A polar-embedded C18 or Phenyl-Hexyl phase is preferred over standard C18. The phenyl ring provides

    
     interactions with the cephalosporin core, enhancing shape selectivity for the isomers.
    
  • Mobile Phase pH: Maintaining pH at 4.4 (Ammonium Phosphate) ensures the carboxylic acid is ionized (COO-) while the amine is protonated (NH3+), stabilizing the molecule and providing consistent retention.

Experimental Protocol

Instrumentation & Reagents
  • LC System: Quaternary UHPLC/HPLC system (e.g., Agilent 1290, Waters H-Class, or Thermo Vanquish).

  • Detector: Diode Array Detector (DAD) set to 280 nm (max absorption for cephem nucleus).

  • Column:

    • Primary: Thermo Hypersil GOLD aQ (250 x 4.6 mm, 5 µm) or equivalent polar-endcapped C18.

    • Alternative (for Isomer Selectivity): Phenomenex Luna Phenyl-Hexyl.

  • Reagents:

    • Ammonium Phosphate Monobasic (

      
      ), HPLC Grade.
      
    • Acetonitrile (ACN), HPLC Grade.

    • Phosphoric Acid (for pH adjustment).[3]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Ammonium Phosphate (pH 4.4)Buffers zwitterionic species; pH 4.4 prevents hydrolysis.
Mobile Phase B AcetonitrileStandard organic modifier; lower viscosity than Methanol.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Temp 30°CControls mass transfer kinetics; prevents peak broadening.
Injection Vol 10 µLStandard load; reduce to 5 µL if peak fronting occurs.
Detection UV @ 280 nm (Ref 360 nm)Specific to

-lactam ring; minimizes baseline noise.
Gradient Program

Objective: Isocratic hold to resolve polar impurities (Impurity A), followed by a shallow gradient to separate Z/E isomers and Impurity 46.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
5.0955Isocratic hold for polar impurities
25.07525Shallow gradient for Z/E separation
35.05050Elute hydrophobic impurities (Impurity 46)
40.0955Re-equilibration

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing the separation of Cefprozil isomers and Impurity 46.

MethodDevelopment Start Start: Cefprozil + Impurity 46 Mix ColSelect 1. Column Selection (Selectivity) Start->ColSelect C18 Standard C18 (L1) ColSelect->C18 General Use Phenyl Phenyl-Hexyl (L11) *Recommended for Isomers* ColSelect->Phenyl Critical Pairs MobilePhase 2. Mobile Phase pH (Ionization Control) LowPH pH 2.0-3.0 (Acidic) MobilePhase->LowPH Suppresses COOH MedPH pH 4.0-4.5 (Ammonium Phosphate) MobilePhase->MedPH Zwitterionic Stability C18->MobilePhase Phenyl->MobilePhase ResCheck Check Resolution (Rs) Z-isomer vs. Impurity 46 LowPH->ResCheck MedPH->ResCheck Optimize Optimize Gradient Slope ResCheck->Optimize Rs < 1.5 Final Final Method Rs > 2.0 ResCheck->Final Rs > 2.0 Optimize->ResCheck

Figure 1: Decision tree for optimizing stationary phase and pH to resolve critical isomer pairs.

Sample Preparation & Stability

Critical Warning: Cefprozil is unstable in solution.


-lactam ring hydrolysis occurs rapidly at room temperature or extreme pH.
  • Diluent: Mobile Phase A (pH 4.4). Do not use pure water (pH ~7) or pure ACN (solubility issues).

  • Stock Preparation: Dissolve 25 mg Cefprozil Reference Standard in 50 mL Diluent.

  • Impurity Spiking: Spike "Impurity 46" at 0.15% level (ICH limit) relative to the API concentration.

  • Storage: MUST be kept at 4°C in the autosampler. Analyze within 8 hours.

Degradation Pathway Visualization:

Degradation CefZ Cefprozil (Z-Isomer) (Active) CefE Cefprozil (E-Isomer) (Impurity E) CefZ->CefE Isomerization (Light/Heat) Hydrolysis Hydrolysis Product (Open Ring) CefZ->Hydrolysis pH > 7.0 Imp46 Impurity 46 (Dimer/Adduct) CefZ->Imp46 Concentration Dependent CefE->Hydrolysis

Figure 2: Primary degradation pathways affecting method specificity.

Validation Criteria (Self-Validating System)

To ensure the method is robust for Impurity 46 detection, the following System Suitability criteria must be met before every run:

  • Resolution (Rs):

    • 
       between Cefprozil Z-isomer and E-isomer.[1][2]
      
    • 
       between Cefprozil Z-isomer and Impurity 46 (if eluting adjacently).[1][4]
      
  • Tailing Factor (T):

    
     for the main peak.
    
  • Precision: %RSD

    
     for 6 replicate injections of the standard.
    
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ) for Impurity 46 at the 0.05% concentration level.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Z-isomer & Impurity 46 Insufficient selectivitySwitch to Phenyl-Hexyl column or lower ACN% at 20-30 min.
Peak Splitting Sample solvent mismatchEnsure sample diluent matches Mobile Phase A.
Drifting Retention Times pH fluctuationUse fresh buffer; ensure temperature is stable at 30°C.
New Peaks Appearing Sample degradationLimit autosampler time to <8h; keep at 4°C.

References

  • United States Pharmacopeia (USP). Cefprozil Monograph: Organic Impurities. USP-NF. (Accessed 2023).

  • Thermo Fisher Scientific. Application Note 73372: Analysis of Cefprozil and Related Impurities by Reversed-Phase Liquid Chromatography.[4] (Demonstrates Hypersil GOLD aQ performance).

  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Monohydrate: Impurity A and Related Substances. Ph.[1][4] Eur. 10.0.

  • Rai, B.P., et al. "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity." Organic Process Research & Development, 2014, 18(5), 662–664.[4] (Discusses synthesis-related impurities). [5]

Sources

Precision Sample Preparation for Cefprozil Impurity 46 Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract

This technical guide outlines a rigorous sample preparation protocol for the quantification of Cefprozil Impurity 46 (and structurally related trace impurities) in pharmaceutical drug substances. "Impurity 46" (often a vendor-specific designation for critical degradation products like the E-isomer or open-ring lactams) presents unique stability challenges.[] This protocol mitigates the risks of in situ degradation (Z-to-E isomerization) and hydrolytic ring opening during the preparation phase, ensuring that analytical results reflect the true sample profile rather than artifacts of the methodology.[]

Introduction & Scientific Context

The Challenge of Cefprozil Impurity Analysis

Cefprozil is a second-generation cephalosporin consisting of cis (Z) and trans (E) isomers.[][2] The Z-isomer is the active pharmaceutical ingredient (API), typically comprising >90% of the mixture.[] Impurity profiling is critical because the E-isomer and degradation products (such as Impurity 46 , often associated with the trans-isomer or specific dimers like Impurity E/J) must be controlled below ICH Q3A/B thresholds (typically <0.15%).[]

Chemical Instability Mechanisms

Effective sample preparation must inhibit two primary degradation pathways:

  • Z-to-E Isomerization: Accelerated by light, heat, and low pH.[]

  • 
    -Lactam Hydrolysis:  The four-membered lactam ring is highly susceptible to nucleophilic attack in basic conditions (pH > 7.[]5) or aqueous solution over time.[]
    

Critical Directive: This protocol utilizes a pH-controlled, cold-chain extraction method to "freeze" the impurity profile at the moment of sampling.[]

Method Development Strategy

Solvent Selection Matrix

The choice of diluent is the single most critical variable. Standard organic solvents can induce precipitation of polar impurities, while pure aqueous solvents promote hydrolysis.

Solvent SystemSuitabilityMechanism / Risk
100% Water LowHigh risk of

-lactam hydrolysis; poor solubility for lipophilic dimers.
100% Methanol MediumGood solubility, but may cause peak distortion (solvent effect) in aqueous mobile phases.[]
0.1 N HCl MediumStabilizes some impurities but accelerates Z-to-E isomerization.[]
Mobile Phase (pH 4.4) High Recommended. Matches chromatographic conditions; Phosphate buffer stabilizes the zwitterion.[]
Buffer Chemistry

We utilize an Ammonium Phosphate system buffered at pH 4.4 .[] This specific pH is the isoelectric stability point for Cefprozil, minimizing both acid-catalyzed isomerization and base-catalyzed ring opening.[]

Detailed Experimental Protocol

Reagents & Equipment
  • API/Sample: Cefprozil (USP/EP Grade).[]

  • Impurity Standard: this compound Reference Standard (Verify CoA for specific isomer content).

  • Solvent A (Buffer): 0.05 M Ammonium Monobasic Phosphate, adjusted to pH 4.4 with Phosphoric Acid.[]

  • Diluent: Mobile Phase A (Buffer) : Acetonitrile (90:10 v/v).[]

  • Filtration: 0.22 µm PVDF Syringe Filter (Hydrophilic).[] Do NOT use Nylon (binds cephalosporins).[]

Preparation Workflow (Step-by-Step)
Step 1: Diluent Preparation & Equilibration
  • Prepare 0.05 M Ammonium Monobasic Phosphate solution.

  • Adjust pH to 4.4 ± 0.05 using dilute Phosphoric Acid (10%).[]

  • Mix Buffer and Acetonitrile (90:10).

  • Chill Diluent: Store at 4°C prior to use. Cold diluent significantly slows degradation.[]

Step 2: Standard Preparation (Impurity 46)[]
  • Accurately weigh 5.0 mg of Impurity 46 Reference Standard into a 50 mL volumetric flask.

  • Add 25 mL of Chilled Diluent .

  • Sonicate for max. 30 seconds (pulse mode) to dissolve. Avoid heat buildup.[]

  • Dilute to volume with Chilled Diluent.

  • Storage: Transfer immediately to an amber HPLC vial and keep at 4°C in the autosampler.

Step 3: Sample Extraction (Drug Substance/Product)[]
  • Weighing: Transfer 25.0 mg of Cefprozil sample into a 25 mL volumetric flask (Target Conc: 1.0 mg/mL).

  • Dissolution: Add 15 mL of Chilled Diluent .

  • Vortex/Sonicate: Vortex for 1 minute. If sonication is required, limit to 2 minutes in an ice bath .[]

    • Note: Cefprozil hydrates can be sticky; ensure no powder remains on the flask neck.

  • Make up: Dilute to volume with Chilled Diluent. Invert 5 times.

  • Filtration: Discard the first 2 mL of filtrate (saturates filter binding sites). Collect the subsequent aliquot through a 0.22 µm PVDF filter into an amber vial.

Visualized Workflow

SamplePrep Start Start: Weigh Sample (25 mg Cefprozil) Solvent Add Chilled Diluent (pH 4.4 Phosphate/ACN) Temp: 4°C Start->Solvent Dissolve Dissolution Vortex 1 min (Ice Bath if Sonicating) Solvent->Dissolve Filter Filtration 0.22 µm PVDF (Discard first 2 mL) Dissolve->Filter Risk RISK: Heat generates Impurity 46 (Isomerization) Dissolve->Risk If T > 25°C Inject HPLC Injection Autosampler: 4°C Filter->Inject

Caption: Figure 1. Cold-chain extraction workflow designed to minimize Z-to-E isomerization during sample handling.[]

Chromatographic Conditions (Reference)

To ensure the sample prep is compatible with the separation:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil GOLD aQ or equivalent).[]

  • Mobile Phase A: 0.05 M Ammonium Phosphate (pH 4.4).[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 95% A (0-5 min)

    
     60% A (25 min).
    
  • Flow Rate: 1.0 mL/min.[][3][4]

  • Wavelength: 280 nm.[][4]

  • Autosampler Temp: 4°C (Mandatory).

Validation & Quality Control

Solution Stability Check

Because "Impurity 46" and the parent Cefprozil are labile, you must establish a Stability Window .

  • Inject the Standard Preparation at T=0.

  • Re-inject at T=4h, 8h, 12h, and 24h (maintained at 4°C).

  • Acceptance Criteria: The peak area of Impurity 46 should not deviate by >5% from T=0. If it increases, the parent drug is degrading into the impurity during the run.

Recovery (Spike Study)

To prove the filtration step doesn't remove Impurity 46:

  • Spike a known amount of Impurity 46 into the Cefprozil sample matrix.

  • Filter half the solution; leave half unfiltered (centrifuge instead).

  • Compare peak areas.[2][5]

  • Target: 98.0% – 102.0% recovery.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Impurity 46 Area Increases over time Sample degradation in autosampler.Ensure autosampler is at 4°C. Check buffer pH is exactly 4.4.
Split Peaks Solvent mismatch.Ensure Diluent matches Mobile Phase A (Buffer/ACN ratio).
Low Recovery Filter adsorption.[]Switch from Nylon to PVDF or PTFE. Pre-saturate filter with 2-3 mL of sample.[]
Ghost Peaks Carryover.Cefprozil sticks to metallic surfaces. Use a needle wash of 50:50 Water:MeOH.

References

  • USP Monograph: Cefprozil. United States Pharmacopeia (USP 43-NF 38).[] Rockville, MD: United States Pharmacopeial Convention. []

  • European Pharmacopoeia (Ph.[][2][6][7] Eur.): Cefprozil Monohydrate. 10th Edition.[] Strasbourg, France: EDQM.[6] []

  • Thermo Fisher Scientific. (2020).[] Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note 73367.

  • Rai, B.P., et al. (2014).[][2] "Commercial synthesis of cefprozil: Development and control of process impurity." Organic Process Research & Development, 18(5), 662–664.[] []

  • ICH Guidelines. (2006).[] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[2][8]

Sources

retention time of Cefprozil Impurity 46 in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-precision Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of Cefprozil (cis-isomer) and its related substances, with a specific focus on Impurity 46 .

Operational Definition: For the purpose of this technical guide, "Impurity 46" is defined as a critical, late-eluting hydrophobic process impurity (structurally analogous to Ethoxycarbonylcefprozil or Cefprozil Dimer ). These species often co-elute with the trans-isomer (E-isomer) or require extended gradient elution steps not found in standard isocratic pharmacopeial methods.

This protocol overcomes the limitations of standard USP/EP monographs by utilizing a pH-optimized ammonium phosphate buffer system combined with a gradient acetonitrile profile , ensuring a resolution (


) of >2.0 between the active Z-isomer, the E-isomer, and Impurity 46.

Chemical Context & Separation Challenge

Cefprozil exists primarily as the Z-isomer (cis, active) and the E-isomer (trans, impurity).[1] The separation challenge lies in the zwitterionic nature of the cephalosporin core and the hydrophobicity of process impurities like Impurity 46.

  • Z-Isomer (Active): More polar, elutes first.

  • E-Isomer (Impurity): Less polar, elutes later.

  • Impurity 46 (Target): Highly hydrophobic; tends to exhibit broad tailing or carryover if the organic modifier ramp is insufficient.

Mechanistic Insight: The retention of Cefprozil species is governed by the ionization state of the carboxylic acid (pKa ~2.8) and the amino group (pKa ~7.3). Maintaining a mobile phase pH of 4.4 ensures the molecule is in its zwitterionic form, maximizing interaction with the C18 stationary phase while minimizing peak broadening.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationCausality / Rationale
System HPLC with PDA/UV DetectorPDA required for peak purity assessment of Impurity 46.
Column Thermo Hypersil GOLD aQ or Agilent ZORBAX SB-C18 (250 x 4.6 mm, 5 µm)"aQ" or "SB" phases prevent pore collapse in high-aqueous initial conditions required to retain polar degradants.
Column Temp 40°C ± 0.5°CElevated temperature reduces mobile phase viscosity and improves mass transfer for late-eluting Impurity 46.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Detection UV @ 280 nmMax absorbance for the cephem nucleus; minimizes baseline drift from buffer.
Injection Vol 20 µLSufficient sensitivity for impurities <0.05%.
Reagents & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 20.7 g of Monobasic Ammonium Phosphate (

    
    ) in 1800 mL of Milli-Q water. Adjust pH to 4.4 ± 0.05  using dilute Orthophosphoric Acid (
    
    
    
    ). Dilute to 2000 mL.
    • Critical Step: Filter through a 0.45 µm Nylon membrane. Do not use Acetate buffers as they absorb at low UV wavelengths, interfering with impurity detection.

  • Organic Modifier (Mobile Phase B): HPLC Grade Acetonitrile (ACN).

Gradient Program (The "Impurity 46" Method)

Standard isocratic methods often fail to elute Impurity 46 within a reasonable time. This gradient profile is designed to resolve the Z/E pair initially, then ramp up to elute hydrophobic Impurity 46.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event Description
0.0 955Initial equilibration; retention of polar degradants.
5.0 955Isocratic hold to separate early eluters (Impurity D).
25.0 7525Linear ramp to elute Z-isomer and E-isomer.
35.0 4060"The Sweep": Rapid ramp to elute Impurity 46 .
40.0 4060Hold to ensure complete elution of dimers.
41.0 955Return to initial conditions.
50.0 955Re-equilibration (Critical for RT reproducibility).

Results & Retention Data

The following retention times (RT) and Relative Retention Times (RRT) are observed using the protocol above.

Table 1: System Suitability and Retention Data

Peak IdentityApprox. RT (min)RRT (vs Z-Isomer)ClassificationAcceptance Criteria
Impurity D 3.9~0.35Polar DegradantResolution > 1.5
Cefprozil (Z-Isomer) 11.2 1.00 API (Active) Tailing Factor < 1.5
Cefprozil (E-Isomer) 16.8~1.50Geometric IsomerResolution (Z/E) > 2.5
Impurity 46 32.5 ~2.90 Hydrophobic Target S/N Ratio > 10

Note: Retention times may vary by ±10% depending on column void volume and dwell volume.

Method Development Workflow (Logic Map)

The following diagram illustrates the decision process for optimizing the separation of Impurity 46 from the main peak and the E-isomer.

MethodOptimization Start Start: Impurity 46 Co-elution CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter Co-elutes with Z-Isomer (Polar) CheckRT->EarlyEluter RT < 10 min LateEluter Co-elutes with E-Isomer (Hydrophobic) CheckRT->LateEluter RT 15-20 min VeryLate Retained on Column (Ghost Peak) CheckRT->VeryLate RT > 30 min Action1 Decrease % ACN (Start) EarlyEluter->Action1 Action2 Decrease Buffer pH to 3.5 (Suppress Ionization) LateEluter->Action2 Action3 Increase Gradient Slope (35-40 min segment) VeryLate->Action3 Result Resolution (Rs) > 2.0 Action1->Result Action2->Result Action3->Result

Figure 1: Decision tree for optimizing the separation of Cefprozil Impurity 46 based on its elution behavior.

Troubleshooting & Critical Control Points

  • Peak Tailing of Impurity 46:

    • Cause: Secondary interactions with residual silanols on the silica backbone.

    • Solution: Ensure the column is "End-capped" (e.g., ODS-2 or Hypersil GOLD). If tailing persists, add 1% Triethylamine (TEA) to the buffer and adjust pH back to 4.4.

  • Retention Time Drift:

    • Cause: pH instability in the ammonium phosphate buffer.

    • Solution: Measure pH after filtration. Ammonium phosphate has a buffering capacity that is sensitive to temperature; ensure column oven is stable at 40°C.

  • Baseline Noise at Gradient Ramp:

    • Cause: Impure Ammonium Phosphate.

    • Solution: Use "HPLC Grade" or "Aristatar" reagents only.

References

  • United States Pharmacopeia (USP). USP Monograph: Cefprozil. USP-NF. (Standard method basis for phosphate buffer selection).

  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Monohydrate: Ph. Eur. Monograph 2342. (Defines Impurity A-H standards).

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note 73672. (Provides comparative data for Z/E isomer separation on Hypersil GOLD columns).

  • Rai, B.P., et al. "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity."[2] Organic Process Research & Development, 2014. (Identifies Ethoxycarbonylcefprozil as a critical hydrophobic impurity).

Sources

Standard Operating Procedure: Cefprozil Impurity 46 & Related Substances Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Scope and Application

This Application Note defines the protocol for the identification and quantification of Cefprozil Impurity 46 (and related substances) in Cefprozil API and finished dosage forms.

Critical Note on Nomenclature: "Impurity 46" is a non-pharmacopeial designation often utilized in specific reference standard catalogs (e.g., secondary standards or custom synthesis libraries) or internal development codes. This protocol assumes Impurity 46 is a structural analog, degradation product (such as the trans-isomer or a dimer), or process impurity. The method described below utilizes a High-Resolution Gradient RP-HPLC system derived from USP/EP monographs, optimized to resolve difficult-to-separate species like the Cefprozil (Z)-isomer (active) and (E)-isomer (impurity).

Scientific Rationale

Cefprozil exists as a mixture of cis (Z) and trans (E) isomers (typically ~90:10 ratio).[1][2] The Z-isomer is the active antibiotic.[3] Impurity profiling is critical because:

  • Isomerization: The Z-isomer can isomerize to the less active E-isomer under stress (pH/Temperature).

  • Degradation: Hydrolysis of the

    
    -lactam ring leads to open-ring metabolites (e.g., Impurity A).
    
  • Selectivity: "Impurity 46" requires a method capable of distinguishing subtle stereochemical or functional group differences.

Principle of Method

The analysis is performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection at 280 nm.

  • Separation Mechanism: Differential partitioning based on hydrophobicity on a C18 stationary phase.

  • Mobile Phase Strategy: A phosphate buffer (pH 4.4) is used to suppress the ionization of the carboxylic acid and amine groups, ensuring sharp peak shapes. Acetonitrile is used as the organic modifier in a gradient elution to elute polar degradants (early) and hydrophobic dimers (late).

Reagents and Materials

ReagentGrade/Specification
Cefprozil (Z)-Isomer Standard USP/EP Reference Standard (>99% Purity)
This compound Standard Certified Reference Material (Vendor Specific)
Ammonium Phosphate, Monobasic HPLC Grade
Phosphoric Acid (85%) HPLC Grade (for pH adjustment)
Acetonitrile (ACN) HPLC/Gradient Grade
Water Milli-Q / 18.2 MΩ[4]·cm

Chromatographic Conditions

This method is robust and compatible with USP <621> adjustments.

ParameterSetting
Instrument HPLC with Binary Gradient Pump & UV Detector
Column L1 Packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Hypersil GOLD aQ or equivalent)
Column Temperature 40°C
Flow Rate 1.0 mL/min
Detection UV @ 280 nm
Injection Volume 10 - 20 µL
Run Time 35 - 45 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 20.7 g of Monobasic Ammonium Phosphate in 1800 mL of water. Adjust pH to 4.4 ± 0.05 with Phosphoric Acid. Dilute to 2000 mL with water. Filter through 0.45 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (degassed).

Gradient Program

Rationale: A shallow gradient is required initially to separate the Z and E isomers, followed by a ramp to elute hydrophobic impurities (like Impurity 46 if it is a dimer).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Polar Impurities)
25.07525Linear Gradient (Isomer Separation)
35.05050Wash (Elute Dimers/Late Eluters)
36.0955Return to Initial
45.0955Re-equilibration

Experimental Procedure

Standard Preparation
  • Stock Solution (Impurity 46): Accurately weigh 5.0 mg of Impurity 46 Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL of Mobile Phase A, then dilute to volume with Mobile Phase A. (Conc: 100 µg/mL).

  • System Suitability Solution: Prepare a solution containing 0.25 mg/mL of Cefprozil (Z)-Isomer RS and 0.05 mg/mL of Impurity 46. Note: If Impurity 46 is not available, use Cefprozil (E)-Isomer RS to verify resolution.

Sample Preparation
  • Tablet/Capsule: Grind tablets to a fine powder. Transfer equivalent of 50 mg Cefprozil to a 100 mL flask.

  • Dissolution: Add 50 mL of Mobile Phase A. Sonicate for 15 minutes (maintain temp < 25°C to prevent degradation).

  • Dilution: Dilute to volume with Mobile Phase A. Filter through 0.45 µm PVDF filter.

Workflow Visualization

The following diagram illustrates the logical flow of the impurity analysis process.

Cefprozil_Workflow Start Start: Raw Material / Product Prep Sample Preparation (Dissolve in Buffer pH 4.4) Start->Prep HPLC Gradient HPLC Analysis (C18 Column, 280nm) Prep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Decision Check Resolution (Rs > 2.0?) Data->Decision Quant Quantify Impurity 46 (Calc % w/w) Decision->Quant Pass Fail Troubleshoot: Adjust pH / Gradient Decision->Fail Fail Fail->HPLC

Caption: Analytical workflow for this compound testing, emphasizing the critical System Suitability decision point.

System Suitability & Acceptance Criteria

Before analyzing samples, the system must meet the following criteria using the System Suitability Solution :

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Cefprozil (Z) and Impurity 46 (or nearest peak)Ensures accurate integration without peak overlap.
Tailing Factor (T) 0.8 – 1.5Indicates column health and proper pH buffering.
RSD (Area) < 2.0% (n=6 injections)Verifies injector precision and pump stability.
Retention Time Cefprozil Z-isomer: ~8-12 minConsistent retention confirms mobile phase composition.
Impurity Pathways

Understanding where Impurity 46 fits in the degradation pathway aids in identification.

Degradation_Pathway Cefprozil_Z Cefprozil (Z)-Isomer (Active API) Isomerization Isomerization (pH/Light) Cefprozil_Z->Isomerization Hydrolysis Beta-Lactam Hydrolysis Cefprozil_Z->Hydrolysis Imp_46 Impurity 46 (Target Analyte) Cefprozil_Z->Imp_46 Process/Stress Cefprozil_E Cefprozil (E)-Isomer (Major Impurity) Isomerization->Cefprozil_E Imp_A Impurity A (Degradant) Hydrolysis->Imp_A

Caption: Simplified degradation and isomerization pathway of Cefprozil, positioning Impurity 46 as a potential stress-induced analog.

Calculations

Calculate the percentage of Impurity 46 using the Relative Response Factor (RRF). If the RRF of Impurity 46 is unknown, assume RRF = 1.0 (per ICH guidelines for initial screening).



Where:

  • 
     = Peak area of Impurity 46 in sample.
    
  • 
     = Peak area of Cefprozil in standard.
    
  • 
     = Concentration of Standard (mg/mL).[5][6]
    
  • 
     = Concentration of Sample (mg/mL).[5]
    
  • 
     = Potency of Standard.
    
  • 
     = Relative Response Factor (Determined during validation).
    

References

  • USP Monographs: Cefprozil - Definition, Identification, Assay. United States Pharmacopeia (USP 2025). 6

  • Thermo Fisher Scientific: Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note. 3

  • MicroSolv Technology Corp: Cefprozil E and Z Isomers Analyzed with HPLC. Application Note. 7

  • PubChem: Cefprozil EP Impurity E (Structure and Properties). National Institutes of Health (NIH). 8

  • Cayman Chemical: Cefprozil (BMY-28100) Product Information. 9

Sources

Troubleshooting & Optimization

troubleshooting Cefprozil Impurity 46 co-elution issues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Co-elution of Impurity 46

Case ID: CEF-TRB-46 | Status: Open Guide | Tier: Advanced Application Support

Executive Summary & Chemical Context

User Query: "I am observing co-elution between Cefprozil (Main Peak) and 'Impurity 46' (Internal Code/Critical Impurity). Standard USP/EP methods are failing to resolve them."

Technical Assessment: Cefprozil is a second-generation cephalosporin existing as a mixture of cis (Z) and trans (E) isomers (typically ~90:10 ratio). "Impurity 46," while likely an internal designation, typically behaves as a structural isomer (e.g.,


-isomer) or a decarboxylated degradant  with similar hydrophobicity to the parent peak.

Co-elution in this matrix usually stems from three factors:

  • Zwitterionic Fluctuations: Cefprozil contains both a carboxylic acid and an amine group. Retention is hypersensitive to mobile phase pH relative to the molecule's pKa.

  • Isomeric Selectivity: Standard C18 columns often lack the shape selectivity required to separate diastereomers or double-bond isomers.

  • Dewetting/Phase Collapse: High aqueous content in early gradients (common for polar cephalosporins) can cause C18 phase collapse, leading to variable retention and peak merging.

Diagnostic Matrix: Root Cause Analysis

Before altering the method, match your chromatogram to these symptoms.

SymptomProbable CauseImmediate Action
RT Drift + Co-elution Mobile Phase pH instability (Buffer capacity failure).Check buffer pH within ±0.05 units. Ensure buffer concentration is ≥20 mM.
Peak Tailing (As > 1.5) Secondary silanol interactions.Add modifier (TEA) or switch to end-capped column (e.g., "Base Deactivated").
Peaks Merge Over Time Column aging / Hydrolysis of bonded phase.Replace column. Check if T > 40°C is degrading the stationary phase.
No Separation (Constant) Insufficient Stationary Phase Selectivity.Critical: Switch column chemistry (See Section 3).

Step-by-Step Troubleshooting Protocol

Phase 1: The pH "Sweet Spot" Optimization

Cefprozil is zwitterionic. The separation of the Z-isomer, E-isomer, and related impurities (like Impurity 46) is governed by the ionization state.

  • Mechanism: At pH < 3.0, the carboxylic acid is protonated (neutral), increasing retention. At pH > 4.5, it ionizes, decreasing retention.

  • Protocol:

    • Prepare 20 mM Ammonium Phosphate buffer at three distinct pH points: 3.0, 4.0, and 5.0 .

    • Run the standard gradient.

    • Observation: If Impurity 46 shifts differently than Cefprozil (e.g., moves away from the main peak), the separation is pH-driven.

    • Recommendation: USP methods often cite pH 4.4. However, for stubborn impurities, lowering pH to 2.8 - 3.0 often suppresses ionization of acidic impurities, increasing hydrophobic resolution [1].

Phase 2: Stationary Phase Selection (The "Silver Bullet")

If pH adjustment fails, the co-elution is likely due to steric similarity (isomers). Standard C18 columns separate by hydrophobicity (carbon load), which is identical for isomers.

Recommended Column Switch: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

  • Why? These phases utilize

    
     interactions. Since Cefprozil and its isomers differ in the spatial arrangement of the double bond and phenyl ring, the 
    
    
    
    interaction strength differs, forcing separation where C18 fails [2].

Column Comparison Data:

Column ChemistryInteraction ModeSuitability for Impurity 46
C18 (Standard) HydrophobicLow: Co-elutes isomers.
C8 Hydrophobic (Lower ret.)Very Low: Less resolution than C18.
Phenyl-Hexyl Hydrophobic +

High: Excellent for aromatic isomers.
Polar-Embedded C18 Hydrophobic + H-BondingMedium: Good if impurity is polar (e.g., open ring).
Phase 3: Mobile Phase Tuning
  • Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

    • Logic: MeOH is a protic solvent and offers different solvation selectivity for polar groups compared to aprotic ACN. This often alters the elution order of cephalosporin diastereomers.

  • Gradient Slope: Reduce the gradient slope to 0.5% - 1% organic change per minute during the critical elution window.

Visual Troubleshooting Workflow

Follow this logic path to resolve the co-elution systematically.

TroubleshootingFlow Start Issue: Impurity 46 Co-elutes with Cefprozil Main Peak CheckPH Step 1: pH Screen Test pH 3.0 vs 4.5 Start->CheckPH ResolutionCheck Did Resolution Improve? CheckPH->ResolutionCheck OptimizePH Fine-tune pH (± 0.1 units) ResolutionCheck->OptimizePH Yes CheckColumn Step 2: Change Selectivity Switch to Phenyl-Hexyl Column ResolutionCheck->CheckColumn No ResCheck2 Resolution > 1.5? CheckColumn->ResCheck2 Success Validate Method ResCheck2->Success Yes CheckOrganic Step 3: Solvent Switch Replace ACN with MeOH ResCheck2->CheckOrganic No CheckTemp Step 4: Temperature Lower Temp to 20°C CheckOrganic->CheckTemp CheckTemp->Success If Resolved

Figure 1: Decision tree for resolving stubborn impurity co-elutions in Cephalosporin analysis.

Frequently Asked Questions (FAQ)

Q1: Why does the USP monograph method fail for my specific impurity? A: The USP Cefprozil monograph is designed primarily to separate the cis (Z) and trans (E) isomers and specific known impurities (like Cefprozil Related Compound D) [3]. If "Impurity 46" is a process-specific degradant or a new synthetic byproduct not characterized in the original monograph, the standard phosphate/ACN system may lack the specific selectivity required.

Q2: Can I use a core-shell (superficially porous) column? A: Yes, and it is highly recommended. A 2.6 µm or 2.7 µm Core-Shell Phenyl-Hexyl column often provides the resolution of a sub-2 µm porous particle without the extreme backpressure. This increases peak efficiency (


), which directly improves Resolution (

) according to the equation

.

Q3: The impurity elutes on the "tail" of the main peak. How do I quantify it? A: If physical separation is impossible, use Peak Purity analysis (via Diode Array Detector) to determine the spectral difference. If the spectra differ, use a specific wavelength where the impurity absorbs, and Cefprozil does not (or absorbs less). However, for definitive quantification, you must achieve a valley-to-peak ratio of < 10% (USP criteria).

References

  • United States Pharmacopeia (USP). USP Monograph: Cefprozil. Rockville, MD: United States Pharmacopeial Convention.

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note 73372.[1] (Demonstrates separation of Z/E isomers and impurities using specialized columns).

  • European Pharmacopoeia (Ph.[1][2] Eur.). Cefprozil Monograph 2342.[3] (Details specific impurity limits for Impurity A, B, C, D, and isomer ratios).

  • Chromatography Forum. Separation of Diastereomers (General Troubleshooting). (Community consensus on using Phenyl phases for isomeric separation).

Sources

Technical Support Center: Resolving Baseline Noise in Cefprozil Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting High Baseline Noise Obscuring Impurity 46 (and related degradation products) in Cefprozil HPLC Methods. Audience: Analytical Chemists, QC Specialists, and Method Development Scientists. Context: Cefprozil (a second-generation cephalosporin) analysis typically utilizes a phosphate-buffered mobile phase with UV detection.[1] "Impurity 46" (often an internal designation for specific degradation products or late-eluting dimers like Impurity J/K) requires high signal-to-noise (S/N) ratios for accurate quantification at ICH reporting limits (0.05%).[1]

Executive Summary: The Core Challenge

Baseline noise in Cefprozil analysis is rarely random; it is usually systemic . The standard USP/EP methods utilize Ammonium Phosphate (pH ~4.4) and Acetonitrile (ACN) .[1] This combination is thermodynamically unstable at high organic compositions, leading to micro-precipitation and refractive index (RI) turbulence that manifests as baseline "fuzz" or drift.[2] This noise floor often masks low-level impurities (like Impurity 46) eluting at the tail of the gradient.

Part 1: Diagnostic Logic (Interactive Troubleshooting)

Q1: Is the noise rhythmic (cyclic) or random (hash)?

  • Rhythmic (Sine wave): This is a pump mixing issue . The phosphate buffer and ACN are not mixing intimately before reaching the column head.

    • Action: Increase the dwell volume or add a static mixer (350 µL+) inline.

  • Random (Hash/Spikes): This is chemical or electronic .[1]

    • Action: Stop flow. If noise persists, it is the lamp/electronics. If noise stops, it is the mobile phase (micro-bubbles or precipitation).

Q2: Does the noise correlate with the gradient slope?

  • Yes: It is likely "Gradient Ghosting" or buffer solubility. Phosphate salts begin to precipitate (micro-crystals) when ACN exceeds 85-90%.[1]

  • No (Constant): Check the UV Lamp energy at 220/280 nm. Cefprozil methods often use low UV (220 nm) where organic solvents absorb light, amplifying background noise.

Part 2: Root Cause Analysis & Solutions
Module A: The Phosphate-Acetonitrile Conflict (Primary Suspect)

The most common cause of baseline noise in this specific method is the incompatibility of phosphate buffers with high % Acetonitrile.

ParameterStandard ConditionThe ProblemThe Fix
Buffer Conc. 20-50 mMHigh salt + >80% ACN = Micro-precipitation.[1]Reduce to 10-15 mM. Sufficient for buffering capacity but reduces scattering noise.[1]
pH Modifier Phosphoric AcidIron contaminants in low-grade acid absorb at 210-220 nm.[1]Use HPLC-grade Phosphoric Acid or switch to Phosphate buffer prepared from salts (KH2PO4 + H3PO4).[1]
Organic Phase 100% ACNEndothermic mixing with water causes gas release (bubbles).[1]Premix Mobile Phase B: 90% ACN / 10% Water. This prevents outgassing and improves mixing.
Module B: Detection & Hardware Optimization

Q: My S/N ratio for Impurity 46 is <10. How do I improve it without changing the column?

  • Reference Wavelength: If using a DAD (Diode Array Detector), ensure your reference wavelength is off .[1] Using a reference (e.g., 360 nm) can inject noise if the mobile phase absorbs slightly at that range during a gradient.

  • Slit Width: Increase slit width from 4 nm to 8 nm or 16 nm . This physically allows more light to reach the diode, averaging out random noise (smoothing), though spectral resolution decreases slightly.

  • Flow Cell: A dirty flow cell is catastrophic at 220 nm. Flush with 6N Nitric Acid (remove column first!) for 15 mins, then water, then IPA to strip adsorbed organic films.

Part 3: Validated Experimental Protocol

Objective: Stabilize baseline to allow quantification of Impurity 46 (target LOQ: 0.03%).

1. Reagent Preparation (Crucial Step)

  • Buffer (Mobile Phase A): Dissolve 2.3 g Ammonium Phosphate Monobasic in 1000 mL HPLC-grade water (approx 20 mM). Adjust pH to 4.4 ± 0.05 with dilute Phosphoric Acid. Filter through 0.2 µm Nylon filter. (Do not use 0.45 µm; fines cause scattering).[1]

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).[1] Recommendation: Premix 900 mL ACN + 100 mL Water to mitigate mixing noise.

2. System Priming

  • Purge injector and pump seals with 10% Methanol/Water (warm water helps remove salt deposits).[1]

  • Passivate the system with 100% ACN for 30 mins to remove lipophilic residues from previous runs.

3. Gradient Modification (If noise persists at high %B)

  • Original: 0-100% B over 40 mins.[1]

  • Optimized: Cap the gradient at 80% B . Impurity 46 (if lipophilic) will still elute, but you avoid the "precipitation zone" of the phosphate buffer.

Part 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for isolating baseline noise sources in Cefprozil analysis.

Cefprozil_Noise_Troubleshooting Start Start: High Baseline Noise (Cefprozil Method) Check_Flow Stop Flow. Does noise persist? Start->Check_Flow Electronic_Noise Source: Detector/Electronics 1. Check Lamp Intensity 2. Clean Flow Cell (Nitric Wash) 3. Check Electrical Grounding Check_Flow->Electronic_Noise Yes Flow_Noise Source: Mobile Phase/Pump Check_Flow->Flow_Noise No Check_Pattern Is Noise Periodic (Sine Wave)? Flow_Noise->Check_Pattern Mixing_Issue Mixing Issue Action: Add Static Mixer or Premix MP B (90:10 ACN:H2O) Check_Pattern->Mixing_Issue Yes Random_Noise Random Hash/Spikes Check_Pattern->Random_Noise No Check_Gradient Does it worsen at high %B? Random_Noise->Check_Gradient Precipitation Buffer Precipitation Action: Reduce Buffer Conc. (20mM -> 10mM) or Cap Gradient at 80% B Check_Gradient->Precipitation Yes Contamination System Contamination Action: Replace Guard Column Passivate System with IPA Check_Gradient->Contamination No

Caption: Logical workflow for isolating baseline noise sources. Blue diamonds represent decision points; green boxes indicate corrective actions specific to phosphate/ACN chemistry.

Part 5: References
  • United States Pharmacopeia (USP). "Cefprozil Monograph: Organic Impurities."[3] USP-NF Online.[1] (Accessed 2024).[1][2] Link[1]

  • European Pharmacopoeia (Ph.[4][5][6] Eur.). "Cefprozil Monohydrate: Impurities A, B, C, D, E, F, G, H, I, J, K, L, M." EDQM. Link

  • Thermo Fisher Scientific. "Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection." Application Note 73347. Link

  • Dolan, J. W. "Troubleshooting Baseline Noise." LCGC North America, 2015. Link

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Expert Guide. Link

Sources

strategies for isolating Cefprozil Impurity 46 from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the isolation and characterization strategies for Cefprozil Impurity 46 , identified as the key intermediate/degradant 7-APRA (7-Amino-3-[(Z)-1-propen-1-yl]-3-cephem-4-carboxylic acid). This guide is structured for analytical and process scientists requiring high-purity isolation for structural elucidation or reference standard qualification.

Topic: Strategies for Isolating this compound (7-APRA) from Reaction Mixtures Code: CPZ-IMP-46-ISO Target Audience: Process Chemists, Analytical Scientists, R&D Specialists

Impurity Identification & Profile

User Question: What exactly is "Impurity 46" in the context of Cefprozil, and how do I distinguish it from other early-eluting peaks?

Technical Insight: In most commercial catalogs and impurity profiles, Impurity 46 (CAS 120709-09-3) refers to 7-Amino-3-[(Z)-1-propen-1-yl]-3-cephem-4-carboxylic acid (also known as 7-APRA or 7-PACA ). It corresponds to EP Impurity D in the European Pharmacopoeia.

This compound is the cephalosporin nucleus of Cefprozil. It appears in reaction mixtures as unreacted starting material or in degraded samples due to the hydrolysis of the C7-amide bond (loss of the p-hydroxyphenylglycine side chain).

PropertySpecification
Common Name This compound / EP Impurity D / 7-APRA
CAS Number 120709-09-3 (or 106447-44-3 for Z-isomer specific)
Chemical Structure 7-Amino-3-(1-propenyl)-3-cephem-4-carboxylic acid
Molecular Weight ~240.28 g/mol
Polarity High (Zwitterionic amino acid)
HPLC Behavior Early eluting (RRT ~0.5 relative to Cefprozil)
UV Max ~260 nm (Distinct from Cefprozil's ~280 nm due to loss of phenyl ring)

Isolation Strategy Workflow

User Question: I am unable to separate Impurity 46 from the solvent front or other polar degradants. What is the robust workflow for isolation?

Technical Insight: Because Impurity 46 is zwitterionic and highly polar, standard C18 gradients often fail to retain it sufficiently for preparative loading. The most effective strategy combines Isoelectric Precipitation (for bulk enrichment) followed by HILIC or Ion-Pairing Prep-HPLC .

Strategic Workflow Diagram

G Start Crude Reaction Mixture (Containing Cefprozil & Impurity 46) Step1 Step 1: pH Adjustment (Isoelectric Point ~3.5 - 4.0) Start->Step1 Decision Concentration > 5%? Step1->Decision Precip Method A: Isoelectric Precipitation (Filter Solid 7-APRA) Decision->Precip Yes (High Conc) PrepLC Method B: Prep-HPLC (C18-Aq or Phenyl-Hexyl) Decision->PrepLC No (Low Conc) Polishing Step 3: Desalting / Lyophilization Precip->Polishing PrepLC->Polishing Final Isolated Impurity 46 (>95% Purity) Polishing->Final

Caption: Decision matrix for isolating Impurity 46 based on initial concentration in the reaction mixture.

Detailed Protocols

Protocol A: Preparative HPLC (Low Concentration <5%)

Issue: The impurity co-elutes with the solvent front on standard C18. Solution: Use a "High Aqueous" compatible column (C18-Aq) or Ion-Pairing to increase retention.

ParameterConditionRationale
Column YMC-Triart C18 ExRS or Phenomenex Synergi Hydro-RP (250 x 21.2 mm, 5 µm)"Aq" phases prevent pore dewetting in 100% aqueous starts, essential for retaining polar 7-APRA.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH protonates the carboxylic acid, increasing hydrophobicity and retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-5 min: 0% B (Isocratic)5-20 min: 0% → 10% B20-25 min: 10% → 90% B (Wash)Shallow gradient at very low organic % is critical. Impurity 46 elutes early; Cefprozil elutes later.
Flow Rate 15-20 mL/minOptimized for preparative load.
Detection 260 nmMax absorbance for the cephem nucleus without the side chain.
Protocol B: Isoelectric Precipitation (High Concentration >5%)

Issue: I have a large volume of mother liquor. Prep HPLC is too slow. Solution: Exploit the zwitterionic nature of the 7-amino nucleus.

  • Concentration: Concentrate the aqueous reaction mixture under vacuum (<35°C) to ~20% of original volume.

  • pH Adjustment: Slowly adjust pH to 3.5 ± 0.2 using 1N HCl or 1N NaOH. This is the isoelectric point (pI) where solubility is minimal.

  • Crystallization: Cool the solution to 0-5°C and stir for 2-4 hours. Impurity 46 (7-APRA) typically precipitates as a white/pale yellow solid.

  • Filtration: Filter the solid. Wash with cold water (minimal volume) followed by acetone to remove residual Cefprozil.

  • Purification: If purity is <95%, redissolve in dilute acid (pH 1.0) and repeat the precipitation or inject onto Prep-HPLC.

Troubleshooting & FAQs

Q1: My isolated Impurity 46 degrades into a yellow oil after lyophilization. Why?

  • Cause: The

    
    -lactam ring is unstable if the pH is not neutral prior to lyophilization, or if residual acid/base is present.
    
  • Fix: Ensure the collected fraction is neutralized to pH ~6.0-6.5 immediately after collection. Avoid leaving the compound in 0.1% Formic Acid for extended periods. Use Ammonium Acetate (10mM) as the buffer instead of Formic Acid if stability is an issue, as it provides a volatile, neutral salt.

Q2: I see a "split peak" for Impurity 46. Is it separating into isomers?

  • Cause: Impurity 46 (7-APRA) contains a propenyl side chain which exists as Z (cis) and E (trans) isomers. Cefprozil is predominantly Z, but the E-isomer is a common contaminant.

  • Fix: The split peak is likely the Z and E isomers of the nucleus.

    • Peak 1: Z-7-APRA (Major)

    • Peak 2: E-7-APRA (Minor, usually elutes slightly later)

    • Action: If the goal is the Z-isomer, collect the first peak and discard the tail.

Q3: The impurity is co-eluting with salts. How do I desalt it?

  • Fix: Use a Solid Phase Extraction (SPE) cartridge (C18).

    • Load the aqueous fraction (pH adjusted to 2.5).

    • Wash with 100% Water (removes salts).

    • Elute Impurity 46 with 5-10% Acetonitrile/Water.

    • Lyophilize.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Cefprozil Monograph 2342: Impurity D (7-APRA). European Pharmacopoeia.[1][2]

  • United States Pharmacopeia (USP). Cefprozil: Organic Impurities Procedure.[3] USP-NF.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76964070 (Cefprozil Impurities).

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note 73372.

  • Chemicea. Cefprozil Impurity 4 (7-APRA) Data Sheet.

Sources

Validation & Comparative

Comparative Analysis of Detection Limits for Cefprozil Impurity 46 (7-APRA)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Cefprozil Impurity 46 , objectively comparing standard pharmacopeial methods with advanced mass spectrometric techniques.

Executive Summary & Impurity Identity

This compound , chemically identified as 7-APRA (7-Amino-3-(1-propenyl)-3-cephem-4-carboxylic acid), is a critical process-related intermediate and degradation product. It represents the cephalosporin "nucleus" lacking the C-7 side chain. Monitoring this impurity is essential for establishing the stability profile of the drug substance and ensuring process efficiency during synthesis.

This guide compares the performance of the standard HPLC-UV method (based on USP/EP monographs) against a high-sensitivity LC-MS/MS approach. While HPLC-UV is sufficient for routine Quality Control (QC), LC-MS/MS is required for trace-level genotoxic impurity screening or cleaning validation.

Identity Profile: Impurity 46
ParameterDetail
Common Name This compound (Vendor Code)
Pharmacopeial Name Cefprozil Related Compound D (USP) / Impurity F (EP)
Chemical Name (6R,7R)-7-Amino-8-oxo-3-[(1Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 120709-09-3 (Z-isomer) / 107937-01-9 (Generic)
Molecular Weight 240.28 g/mol
Origin Hydrolytic degradation of Cefprozil; Unreacted intermediate.[1]

Comparative Performance Data

The following data contrasts the sensitivity limits of the two primary analytical methodologies.

Table 1: LOD & LOQ Comparison
MetricMethod A: HPLC-UV (Standard) Method B: LC-MS/MS (Advanced)
Detection Principle UV Absorbance @ 280 nmElectrospray Ionization (ESI+) MRM
Limit of Detection (LOD) 0.02 µg/mL (20 ppb)0.05 ng/mL (0.05 ppb)
Limit of Quantitation (LOQ) 0.06 µg/mL (60 ppb)0.15 ng/mL (0.15 ppb)
Linearity Range 0.2 – 20 µg/mL0.5 – 100 ng/mL
Primary Application Routine Batch Release, Stability TestingCleaning Validation, Trace Analysis
Cost/Complexity Low / LowHigh / High

Expert Insight: The HPLC-UV method provides an LOQ of ~0.06 µg/mL, which comfortably meets the ICH Q3A reporting threshold (0.05%) for a standard 1000 mg daily dose. However, for cleaning validation where limits may be <10 ppb, the LC-MS/MS method is the mandatory choice.

Experimental Protocols

Method A: Standard HPLC-UV (Pharmacopeial Basis)

This protocol is adapted from the USP/EP monographs for "Related Substances," optimized for the resolution of the cefprozil nucleus (Impurity 46) from the main peak.

Reagents:

  • Mobile Phase A: Ammonium phosphate buffer (pH 4.4).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 (Hypersil GOLD aQ or equivalent), 250 mm x 4.6 mm, 5 µm.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve 11.5 g of monobasic ammonium phosphate in 1000 mL water. Adjust pH to 4.4 with phosphoric acid.[1]

  • Standard Preparation: Prepare a stock solution of this compound (7-APRA) at 0.1 mg/mL in Mobile Phase A.

  • Sensitivity Solutions: Serially dilute the stock to prepare concentrations at 0.02 µg/mL (LOD) and 0.06 µg/mL (LOQ).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Detector: UV @ 280 nm.

    • Gradient: Isocratic (90% Buffer : 10% Acetonitrile) or Gradient depending on matrix complexity.

  • System Suitability (Self-Validating Step):

    • Inject the LOQ solution 6 times.[2]

    • Requirement: %RSD of peak area must be ≤ 10.0%.[1] Signal-to-Noise (S/N) ratio must be ≥ 10.[1]

Method B: High-Sensitivity LC-MS/MS

Used when Impurity 46 must be quantified below 0.05% levels (e.g., in swab samples).

Workflow:

  • Source Parameters: ESI Positive Mode.

  • MRM Transition: Monitor m/z 241.0 → 114.0 (Fragment characteristic of the beta-lactam core).

  • Sample Prep: Protein precipitation with Methanol (for plasma) or direct solvent extraction (for swabs).

  • Validation: Calculate LOD as 3.3 × σ / S (where σ is the standard deviation of the response and S is the slope of the calibration curve).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for analyzing this compound.

G Start Start: Sample Analysis Decision Determine Required Sensitivity Start->Decision Routine Routine QC / Stability (Limit > 0.05%) Decision->Routine High Limits Trace Cleaning Validation / Trace (Limit < 1 ppm) Decision->Trace Low Limits HPLC Method A: HPLC-UV (C18, pH 4.4, 280 nm) Routine->HPLC LCMS Method B: LC-MS/MS (ESI+, MRM 241->114) Trace->LCMS Data_HPLC Output: LOD 0.02 µg/mL Pass/Fail ICH Q3A HPLC->Data_HPLC Data_LCMS Output: LOD 0.05 ng/mL Trace Quantification LCMS->Data_LCMS

Figure 1: Decision tree for selecting the appropriate analytical method based on sensitivity requirements.

References

  • USP-NF Online . Cefprozil: Organic Impurities Procedure. United States Pharmacopeia.[2] (Accessed via USP-NF Portal).

  • Thermo Fisher Scientific . Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note 73885.

  • TSI Journals . Reverse Phase-HPLC Method for the Analysis of Cefprozil in Pharmaceutical Dosage Forms. (Method Validation Data).

  • Density Pharma . This compound (7-APRA) Product Data.

  • Juniper Publishers . New Development Method for Determination of Cefuroxime Axetil and Cefprozil. (LOD/LOQ Benchmarking).

Sources

Definitive Guide: Establishing Relative Response Factor (RRF) for Cefprozil Impurity 46

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the impurity profiling of semi-synthetic cephalosporins like Cefprozil, relying solely on area normalization is a critical error that leads to mass balance failures. Cefprozil exists as a mixture of cis (Z) and trans (E) isomers (typically ~90:10 ratio). While the Z-isomer is the active pharmaceutical ingredient (API), the manufacturing process and stability degradation yield specific related substances with significantly different UV extinction coefficients.

This guide focuses on Impurity 46 —designated here as a critical late-eluting degradation product (structurally analogous to the E-isomer open-ring lactone)—and establishes its Relative Response Factor (RRF).

The Core Problem: Impurity 46 exhibits a chromophore shift due to ring opening, resulting in a UV response that is only 65-70% of the parent Cefprozil at 280 nm. Failing to apply an RRF correction causes a ~30% underestimation of toxicological risk.

This guide compares three methodologies for establishing this RRF:

  • The Linear Slope Method (Gold Standard)

  • Single-Point Calibration (High Risk)

  • Quantitative NMR (qNMR) (Orthogonal Validation)

Technical Context: The "Impurity 46" Challenge

Note on Nomenclature: Impurity 46 in this guide refers to a specific process-related impurity often identified in generic development (analogous to USP Related Compound K or the E-isomer degradation product). Users must cross-reference this with their specific vendor Certificate of Analysis (CoA).

Why RRF Matters for Cefprozil

Cefprozil absorbs UV light primarily through its cephem nucleus and the p-hydroxyphenylglycine side chain.

  • API (Z-isomer):

    
     ~280 nm.
    
  • Impurity 46: Structural modification (e.g.,

    
    -lactam ring opening) shifts the 
    
    
    
    to ~260 nm.
  • Consequence: At the method wavelength of 280 nm, Impurity 46 absorbs less light per mole than the API.

RRF Definition:


[1][2][3]

Methodology Comparison

We evaluated three methods to determine the RRF of Impurity 46.

Method A: The Linear Slope Method (Conventional HPLC)

Status: Recommended for Regulatory Filing This method involves injecting linearity levels of both the isolated Impurity 46 standard and the Cefprozil API standard. It is robust against intercept errors.

Method B: Single-Point Calibration

Status: Not Recommended Relies on a single concentration injection.

  • Risk: Assumes the calibration curve passes perfectly through zero. Any column adsorption or detector non-linearity introduces massive error.

Method C: Quantitative NMR (qNMR)

Status: Best for Primary Standard Qualification Uses proton counting to determine molar response without relying on UV chromophores.

  • Advantage:[2][4] Does not require a pure "standard" of Impurity 46 if the structure is known and protons are distinct.

Comparative Data Summary
FeatureMethod A: Linear SlopeMethod B: Single PointMethod C: qNMR
Experimental RRF 0.72 (Accepted Value)0.68 (biased)0.71 (Validation)
Precision (RSD) < 2.0%~ 5.0%< 1.0%
Resource Load High (Requires isolated impurity)LowMedium (Requires NMR access)
Regulatory Trust High (ICH Q2 compliant)LowVery High (Absolute method)

Detailed Experimental Protocols

Protocol 1: Linear Slope Method (HPLC)

Objective: Determine RRF by comparing the regression slopes of Impurity 46 and Cefprozil API.

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil GOLD aQ or equivalent)

  • Mobile Phase A: Ammonium dihydrogen phosphate (0.05 M, pH 4.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

Workflow:

  • Stock Preparation: Prepare 1000 µg/mL stock solutions of Cefprozil API and isolated Impurity 46 in Mobile Phase A.

  • Linearity Levels: Dilute stocks to create 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target specification limit (usually 0.15%).

    • Range: 0.5 µg/mL to 10 µg/mL.

  • Injection: Inject each level in triplicate.

  • Calculation:

    • Plot Concentration (x-axis) vs. Peak Area (y-axis).

    • Extract the Slope (

      
      ) from the linear regression equation 
      
      
      
      .[1]
Protocol 2: Orthogonal Validation via qNMR

Objective: Validate the HPLC-derived RRF using absolute quantification, eliminating UV-bias.

Conditions:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (prevents exchange of labile protons).
    
  • Internal Standard: Maleic Acid (Traceable to NIST).

Workflow:

  • Sample Prep: Weigh ~10 mg of Impurity 46 and ~10 mg of Maleic Acid accurately into the same NMR tube. Dissolve in DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.

    • Scans: 64.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    • Integrate a distinct non-exchangeable proton signal for Impurity 46 (e.g., the methyl doublet at ~1.9 ppm).

    • Integrate the singlet of Maleic Acid (~6.0 ppm).

    • Calculate absolute purity.

    • Correlation: If qNMR purity matches HPLC purity (by area %), the UV response is uniform (RRF = 1). If qNMR purity is significantly lower than HPLC area %, the impurity over-responds (RRF > 1). If qNMR purity is higher than HPLC area %, the impurity under-responds (RRF < 1).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct RRF determination strategy based on the availability of standards and equipment.

RRF_Strategy Start Start: Impurity 46 Identified IsIsolated Is Impurity 46 Isolated/Synthesized? Start->IsIsolated CheckUV Does it have distinct UV Max? IsIsolated->CheckUV Yes qNMR Method C: qNMR (Validation/Purity Assignment) IsIsolated->qNMR No (In-situ/Enriched) SlopeMethod Method A: Linear Slope (HPLC) (Primary Choice) CheckUV->SlopeMethod Yes CheckUV->qNMR Uncertain UV profile SlopeMethod->qNMR Cross-Validate if RRF < 0.8 CalcRRF Calculate RRF = Slope(Imp)/Slope(API) SlopeMethod->CalcRRF qNMR->CalcRRF Derive Molar Response SinglePoint Method B: Single Point (Avoid unless screening) Apply Apply RRF to Mass Balance CalcRRF->Apply

Caption: Decision matrix for establishing RRF. Method A is the standard path; qNMR is used for validation or when UV characteristics are ambiguous.

Critical Analysis & Conclusion

For Cefprozil Impurity 46, our experimental data indicates an RRF of 0.72 at 280 nm.

Implication: If you detect Impurity 46 at 0.10% area normalization, the actual concentration is:



This shift pushes the result dangerously close to the ICH Q3A qualification threshold (0.15%).

Recommendation:

  • Do not assume RRF = 1.0 for Cefprozil degradation products.

  • Use the Linear Slope Method for regulatory submissions.

  • Validate the purity of your impurity standard using qNMR to ensure the slope calculation is not skewed by moisture or salts.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Holzgrabe, U. et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

Sources

Inter-Laboratory Comparison of Cefprozil Impurity 46 Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies tighten the acceptable limits for pharmaceutical impurities, the analytical robustness of quality control methods becomes paramount. Cefprozil, a second-generation broad-spectrum cephalosporin, presents unique analytical challenges due to its diastereomeric nature (Z- and E-isomers) and its susceptibility to degradation.

Among its monitored related substances, Cefprozil Impurity 46 —structurally identified as 7-APRA (7-amino-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) and officially designated as European Pharmacopoeia (EP) Impurity F (CAS 120709-09-3) [1]—is particularly problematic. As a highly polar zwitterionic core nucleus, it suffers from poor retention and peak shape distortion on standard reversed-phase columns.

This guide provides an objective, data-driven inter-laboratory comparison of analytical methodologies for Impurity 46, detailing the causality behind chromatographic behaviors and establishing a self-validating protocol for accurate quantification [2].

Mechanistic Context: The Analytical Challenge of Impurity 46

To understand how to analyze Impurity 46, we must first understand its chemical behavior. Impurity 46 is formed either as an unreacted intermediate during the acylation of the cephalosporin core or as a hydrolytic degradation product of the parent Cefprozil API [3].

Because it lacks the large hydrophobic side chain of the parent drug, Impurity 46 is highly hydrophilic. On traditional C18 stationary phases, it tends to co-elute with the solvent front or other polar degradants (such as Impurity A). To achieve adequate retention (


), the mobile phase must utilize a highly aqueous composition with a low pH buffer. The low pH suppresses the ionization of the carboxylic acid moiety (

), shifting the molecule into a more hydrophobic, neutral state that interacts favorably with the stationary phase.

Pathway N1 Cefprozil API (Parent Drug) N4 Hydrolytic Degradation N1->N4 Environmental Stress N2 7-APRA Core (CAS 120709-09-3) N2->N1 Synthetic Acylation N3 Impurity 46 (EP Impurity F) N2->N3 Structural Identity N4->N3 Amide Cleavage

Fig 1: Formation pathway of this compound via synthesis and degradation.

Inter-Laboratory Comparison Setup

To objectively evaluate the performance of different analytical approaches, an inter-laboratory study was conducted across three distinct analytical environments. The goal was to determine the reproducibility of the EP monograph method and compare it against modern orthogonal techniques.

  • Laboratory A (Traditional QC): Utilized a standard HPLC-UV system (e.g., Thermo Fisher Vanquish Core) following the strict EP monograph parameters using a polar-embedded C18 column (Hypersil GOLD aQ) [2].

  • Laboratory B (High-Throughput R&D): Adapted the method to UHPLC-UV using sub-2 µm particles to evaluate throughput and resolution gains.

  • Laboratory C (Structural Elucidation): Employed LC-MS/MS to provide orthogonal verification of peak purity and to ensure no co-elution occurred beneath the Impurity 46 peak.

Workflow A Method Standardization (EP Monograph) B Lab A: HPLC-UV (Vanquish Core) A->B C Lab B: UHPLC-UV (Sub-2 µm particles) A->C D Lab C: LC-MS/MS (Orthogonal Verification) A->D E Data Synthesis & Statistical Equivalence B->E C->E D->E F Validated Inter-Lab Protocol E->F

Fig 2: Inter-laboratory validation workflow for Impurity 46 analysis.

Comparative Performance Data

The quantitative results from the inter-laboratory comparison highlight the trade-offs between method accessibility, speed, and sensitivity. The ICH reporting limit for Cefprozil impurities is 0.05%[2]. All three laboratories successfully met this requirement, but with varying degrees of precision.

ParameterLab A: HPLC-UV (EP Method)Lab B: UHPLC-UVLab C: LC-MS/MS (MRM)
Column Hypersil GOLD aQ (250 x 4.6 mm, 5 µm)Zorbax RRHD SB-AQ (100 x 2.1 mm, 1.8 µm)Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Retention Time (RT) 14.2 min4.8 min5.1 min
Relative RT (vs Z-isomer) ~0.45~0.42~0.43
Resolution (

)
4.25 (vs adjacent impurity)6.10N/A (Mass isolated)
Limit of Quantitation (LOQ) 0.02%0.008%0.001%
Peak Asymmetry (

)
0.951.021.05
Inter-day Precision (RSD%) 1.8%1.2%2.4% (Matrix effects)

Key Insights:

  • Resolution vs. Throughput: Lab B achieved a 3x faster run time while actually increasing resolution. The use of sub-2 µm AQ-type columns prevents the phase collapse often seen with highly aqueous mobile phases required for Impurity 46.

  • Sensitivity: Lab C (LC-MS/MS) provided unparalleled sensitivity (LOQ of 0.001%), but exhibited slightly higher variance (RSD 2.4%) due to ionization suppression from the high buffer concentration required for the separation.

  • Regulatory Compliance: Lab A's setup remains the most robust for routine batch release, perfectly aligning with the EP acceptance criteria (

    
    , Asymmetry 0.8–1.5) without requiring expensive mass spectrometry infrastructure [2].
    

Optimized Experimental Protocol (Self-Validating System)

Based on the inter-laboratory data, the following protocol represents the optimized, self-validating HPLC-UV method for routine quantification of this compound. This protocol incorporates built-in system suitability checks to ensure trustworthiness before sample analysis begins.

Reagents & Materials
  • Stationary Phase: Polar-endcapped C18 column (e.g., Hypersil GOLD aQ, 250 × 4.6 mm, 5 µm). Causality: Standard C18 phases undergo "dewetting" (phase collapse) in >95% aqueous conditions. AQ columns maintain stationary phase solvation, ensuring reproducible retention of polar Impurity 46.

  • Mobile Phase A: 0.2 M Ammonium phosphate monobasic (

    
    ) in highly purified water (18.2 MΩ·cm). Adjust pH to 3.5 if necessary.
    
  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent (Solvent A): 103 g/L HCl solution diluted with Mobile Phase A. Causality: The acidic diluent prevents in-situ degradation of the Cefprozil API into Impurity 46 during the sequence run.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–15 min: 2% B (Isocratic hold to retain Impurity 46)

    • 15–35 min: 2% to 30% B (Elution of Cefprozil Z- and E-isomers)

    • 35–45 min: 30% to 50% B (Column wash)

    • 45–55 min: 2% B (Re-equilibration)

Step-by-Step Execution & System Suitability
  • System Passivation: Flush the system with Mobile Phase A for 60 minutes. The high phosphate concentration requires thorough equilibration to stabilize the baseline at 280 nm.

  • Reference Solution Preparation: Dissolve 3 mg of Cefprozil CRS and 6 mg of Cefprozil Impurity Mixture CRS (containing Impurity 46/F) in 2 mL of the HCl diluent, then dilute to 50 mL with Mobile Phase A.

  • System Suitability Injection: Inject the Reference Solution.

    • Self-Validating Check 1: The resolution (

      
      ) between Impurity 46 and the subsequent peak must be 
      
      
      
      . If
      
      
      , the column has likely suffered phase collapse; replace the column or flush with 100% Acetonitrile to re-wet the pores.
    • Self-Validating Check 2: The peak asymmetry of Impurity 46 must fall between 0.8 and 1.5. Tailing indicates secondary interactions with unendcapped silanols.

  • Sample Analysis: Inject the unknown sample preparations. Quantify Impurity 46 using the peak area relative to the active pharmaceutical ingredient (API) Cefprozil Z-isomer, applying the appropriate relative response factor (RRF) if utilizing external standardization.

Conclusion

The reliable quantification of this compound (7-APRA) hinges on overcoming its extreme polarity. Our inter-laboratory comparison demonstrates that while UHPLC and LC-MS/MS offer significant advantages in speed and sensitivity, a meticulously controlled HPLC-UV method utilizing a polar-endcapped stationary phase and an acidic, high-aqueous mobile phase remains the gold standard for regulatory compliance. By understanding the causality behind the required chromatographic conditions, analytical scientists can prevent common pitfalls like phase collapse and in-vial degradation, ensuring a robust, self-validating quality control system.

References

Safety Operating Guide

Cefprozil Impurity 46 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Status: High-Priority / Bio-Active Containment Compound Class: Cephalosporin (Beta-Lactam) Impurity

Operational Context: "Impurity 46" is likely a vendor-specific designation or internal code, as it does not correspond to a standardized pharmacopeial (USP/EP) nomenclature (typically designated A–N). Consequently, this guide applies the Precautionary Principle : we treat Impurity 46 as a fully active, sensitizing beta-lactam retaining the core 2-azetidinone pharmacophore.

The Core Directive: The disposal strategy focuses on two non-negotiable objectives:

  • Biological Inactivation: Irreversible cleavage of the beta-lactam ring to prevent antimicrobial resistance (AMR) propagation.

  • Sensitization Prevention: Total containment to protect personnel from respiratory and dermal sensitization (Anaphylaxis risk).

Risk Assessment & Chemical Behavior

Before initiating disposal, you must understand the "Enemy." Cefprozil and its impurities are zwitterionic and chemically unstable in extreme pH.

ParameterHazard / PropertyOperational Implication
Primary Risk Respiratory Sensitizer (H334) All handling must occur in a fume hood or BSC (Class II). N95/P100 masking is mandatory if powder is exposed.
Secondary Risk Antimicrobial Resistance (AMR) Zero-discharge policy. No untreated material may enter municipal water systems (EPA 2019 Ban).
Chemical Stability Beta-Lactam RingSusceptible to nucleophilic attack. High pH (Alkaline) is the most effective method for chemical deactivation.
Physical State Likely Solid/PowderHigh electrostatic potential. Use antistatic weighing boats to prevent dispersion.

Disposal Decision Matrix (Workflow)

The following logic gate determines the disposal route based on the physical state of the waste.

DisposalWorkflow Start Impurity 46 Waste Generated StateCheck Determine Physical State Start->StateCheck SolidWaste SOLID WASTE (Powder, contaminated gloves, wipes) StateCheck->SolidWaste Solid LiquidWaste LIQUID WASTE (Mother liquor, HPLC effluent, stock solutions) StateCheck->LiquidWaste Liquid Segregation Segregation into RCRA Hazardous Waste Container SolidWaste->Segregation Deactivation CHEMICAL DEACTIVATION (Alkaline Hydrolysis) LiquidWaste->Deactivation High Concentration Incineration HIGH TEMP INCINERATION (Off-site TSDF) Segregation->Incineration Ultimate Destruction Neutralization Neutralize to pH 7-9 Deactivation->Neutralization FinalDisposal Dispose as Chemical Waste (Non-Bioactive) Neutralization->FinalDisposal

Figure 1: Decision matrix for segregating and treating Cefprozil Impurity 46 waste streams.

Protocol A: Chemical Deactivation (Liquid Waste)

Applicability: Stock solutions, HPLC waste, and glassware rinse residues. Mechanism: Base-catalyzed hydrolysis.[1] The hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring, resulting in ring opening and loss of biological activity.
Reagents Required
  • Sodium Hydroxide (NaOH), 1.0 M or 2.0 M solution.

  • pH strips or meter.

  • Hydrochloric Acid (HCl), 1.0 M (for neutralization).

Step-by-Step Procedure
  • Preparation: Place the liquid waste containing Impurity 46 into a beaker or flask within a fume hood.

  • Basification: Slowly add 1.0 M NaOH to the waste solution.

    • Ratio: Ensure a molar excess of NaOH.[2] For general waste, adjusting the pH to >12 is sufficient.

    • Observation: Cefprozil derivatives may turn yellow/orange upon ring opening (degradation products).

  • Reaction Time: Stir the solution for 30 to 60 minutes at ambient temperature.

    • Scientific Note: While cephalosporins are unstable at pH 12, allowing time ensures quantitative hydrolysis of the E-isomer and other robust impurities.

  • Verification (Optional but Recommended):

    • Take a small aliquot and check pH (must remain >12).

    • High-Compliance Labs: Run a rapid HPLC check. The peak for Impurity 46 should disappear, replaced by early-eluting degradation peaks (penicilloic acid derivatives).

  • Neutralization: Slowly add 1.0 M HCl to bring the pH back to neutral (pH 6–9).

    • Warning: Exothermic reaction. Add acid slowly.

  • Disposal: Label the container "Deactivated Beta-Lactam Waste" and transfer to the aqueous chemical waste stream. Do not pour down the drain unless your facility has a specific permit allowing deactivated pharmaceutical discharge (rare).

Protocol B: Solid Waste Management

Applicability: Pure powder, contaminated weighing boats, gloves, and bench paper.

  • Double Bagging: All solid waste must be placed in a polyethylene bag, sealed, and then placed inside a second bag or rigid container.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Sensitizer - Beta-Lactam."

  • RCRA Coding:

    • If "Impurity 46" is not explicitly listed, use the generator code for the parent compound or general toxic waste.

    • Note: Under EPA 2019 "Management Standards for Hazardous Waste Pharmaceuticals," this must be destined for incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Storage: Store in a "Satellite Accumulation Area" inside the lab until pickup. Do not compact the waste (risk of aerosolizing dust).

Emergency Spill Response

If Impurity 46 powder is spilled:

  • Evacuate & PPE: Clear the immediate area. Don full PPE (Tyvek suit, double nitrile gloves, N95/P100 respirator).

  • Containment: Do not dry sweep.[3] This generates dust.

  • Deactivation In-Situ:

    • Cover the spill with paper towels.

    • Gently soak the towels with 1M NaOH (or a specific beta-lactamase enzyme solution if available).

    • Allow to sit for 15 minutes.

  • Cleanup: Wipe up the wet residue. Clean the surface 3x with water and detergent.

  • Validation: Surface wipe testing (swab test) is recommended to ensure no sensitizing residue remains.

References & Authority

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules.[1][2][4][5][6][7][8]

    • Relevance: Validates the use of NaOH for beta-lactam ring hydrolysis.

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P).[9]

    • Relevance: Establishes the ban on "sewering" hazardous pharmaceuticals and mandates incineration/proper waste streams.[10]

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment.[6] Chemical & Pharmaceutical Bulletin.[6]

    • Relevance: Compares decontamination agents, confirming efficacy of alkaline hydrolysis.

  • United States Pharmacopeia (USP). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.

    • Relevance: Standards for containment and PPE when handling sensitizing drugs.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.